Glaucine-d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(6aS)-1,10-dimethoxy-6-methyl-2,9-bis(trideuteriomethoxy)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1/i2D3,4D3 |
InChI Key |
RUZIUYOSRDWYQF-LZROVGFOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC([2H])([2H])[2H])N(CCC3=C1)C)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Glaucine-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for Glaucine-d6. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, analytical chemistry, and drug development.
Chemical Properties and Structure
This compound is the deuterated analog of Glaucine, an aporphine alkaloid naturally found in various plant species, including Glaucium flavum. The deuterium labeling makes it a valuable internal standard for quantitative mass spectrometry-based studies of Glaucine.
Structure:
The chemical structure of this compound is provided below:
(S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6
The deuterium atoms are typically located on the methoxy groups to ensure metabolic stability and minimize isotopic effects.
A two-dimensional representation of the this compound structure is as follows:
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Data for the non-deuterated parent compound, Glaucine, is also included for reference.
| Property | This compound | Glaucine | Reference |
| Molecular Formula | C₂₁H₁₉D₆NO₄ | C₂₁H₂₅NO₄ | [1][2] |
| Molecular Weight | 361.46 g/mol | 355.43 g/mol | [1][2] |
| Appearance | Pale Beige to Light Brown Solid | Crystalline solid | |
| Solubility | Slightly soluble in Chloroform and Methanol | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml) | [1] |
| Storage | -20°C, Inert atmosphere | -20°C | [1] |
Purity and Isotopic Distribution
The purity and isotopic distribution of this compound are critical for its use as an internal standard. A typical Certificate of Analysis specifies the following:
| Parameter | Specification | Result |
| Purity (HPLC) | >95% | 96.37% (at 225 nm) |
| Isotopic Purity | >95% | 96.9% |
| Isotopic Distribution | Normalized Intensity | d0=0.19%, d1=0.04%, d2=0.54%, d3=4.33%, d4=1.20%, d5=0.00%, d6=93.70% |
Experimental Protocols
This section details the methodologies for the analysis of this compound, drawing from established protocols for aporphine and isoquinoline alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Objective: To confirm the chemical structure and isotopic labeling of this compound.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.
-
Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: The chemical shifts (δ) and coupling constants (J) are analyzed to confirm the proton and carbon environments within the molecule. The absence or significant reduction of signals corresponding to the methoxy protons in the ¹H NMR spectrum, coupled with the appropriate splitting patterns in the ¹³C NMR spectrum, confirms the deuterium labeling. A study on a hydrotrifluoroacetate salt of glaucine utilized 2D E.COSY NMR for full assignment of the proton chemical shifts and coupling constants.[3]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic purity of this compound and is the primary technique for its use in quantitative analysis.
Objective: To determine the accurate mass, confirm the elemental composition, and establish a fragmentation pattern for this compound for use in quantitative LC-MS/MS methods.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS/MS).
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for isoquinoline alkaloids.
-
Data Acquisition: Full scan MS is used to determine the precursor ion ([M+H]⁺). Tandem MS (MS/MS) is performed on the precursor ion to generate a characteristic fragmentation pattern. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed.
-
-
Data Analysis: The accurate mass of the precursor ion should correspond to the calculated mass of the protonated this compound molecule. The fragmentation pattern is analyzed to identify characteristic product ions. A common fragmentation pathway for aporphine alkaloids involves the loss of the N-methyl group and subsequent cleavages of the heterocyclic ring system.
A general workflow for the LC-MS/MS analysis of isoquinoline alkaloids is depicted below:
References
Isotopic Purity of Glaucine-d6: A Technical Overview
For researchers and professionals in drug development, understanding the precise isotopic composition of deuterated standards like Glaucine-d6 is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides a detailed analysis of the isotopic purity of this compound, based on commercially available data, to assist in the rigorous application of this internal standard.
Quantitative Data Summary
The isotopic purity of a deuterated compound is a measure of the percentage of the molecule that contains the desired number of deuterium atoms. In the case of this compound, the goal is to have six deuterium atoms per molecule. However, the synthesis process inevitably leads to a distribution of isotopologues with varying numbers of deuterium atoms. The following table summarizes the isotopic distribution for a representative batch of d-Glaucine-d6.
| Parameter | Specification | Result |
| Isotopic Purity | >95% | 96.9% |
| Chemical Purity (HPLC) | >95% | 96.37% (at 225 nm) |
| Isotopic Distribution | ||
| d0 | Not Specified | 0.19% |
| d1 | Not Specified | 0.04% |
| d2 | Not Specified | 0.54% |
| d3 | Not Specified | 4.33% |
| d4 | Not Specified | 1.20% |
| d5 | Not Specified | 0.00% |
| d6 | Not Specified | 93.70% |
| Data sourced from a Certificate of Analysis for d-Glaucine-d6 provided by LGC Standards.[1] |
Experimental Protocols
The determination of isotopic purity and chemical purity of this compound involves a combination of chromatographic and spectrometric techniques to ensure a comprehensive characterization of the material.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated or other chemical impurities.
-
Methodology: A solution of this compound is injected into an HPLC system. The compound is passed through a column with a stationary phase, and a mobile phase is used to elute the compound. Detection is typically performed using a UV detector at a specific wavelength (e.g., 225 nm)[1]. The purity is calculated by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Isotopic Purity and Distribution
-
Objective: To determine the isotopic purity and the distribution of different isotopologues (d0-d6).
-
Methodology: The sample is introduced into a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum, the relative abundance of each isotopologue (Glaucine with 0, 1, 2, 3, 4, 5, or 6 deuterium atoms) can be determined. The isotopic purity is defined by the percentage of the d6 species relative to all other isotopologues[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound and to ensure that the deuterium atoms are located at the expected positions within the molecule.
-
Methodology: The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses is recorded. For deuterated compounds, proton (¹H) NMR is used to confirm the absence of protons at the deuterated sites, while deuterium (²H) NMR can be used to directly observe the deuterium signals. The resulting spectrum provides detailed information about the molecular structure and confirms the identity of the compound. The Certificate of Analysis indicates that the structure conforms to the expected structure via NMR[1].
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive analysis of this compound, from initial sample preparation to the final determination of its purity and isotopic composition.
Caption: Analytical workflow for this compound characterization.
References
Technical Guide to the Certificate of Analysis for Glaucine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis for Glaucine-d6, a deuterated analog of the aporphine alkaloid Glaucine. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control and characterization of this stable isotope-labeled compound.
Data Presentation
The following table summarizes the key quantitative data typically found on a Certificate of Analysis for this compound.[1]
| Parameter | Specification | Results |
| Purity | >95% | Conforms |
| HPLC Purity | >95% | 96.37% (at 225 nm) |
| Isotopic Purity | >95% | 96.9% |
| Mass Spectrometry (MS) | Conforms to Structure | Conforms |
| Nuclear Magnetic Resonance (NMR) | Conforms to Structure | Conforms |
| Appearance | Pale Beige to Light Brown Solid | Brown to Dark Brown Solid |
| Molecular Formula | C₂₁H₁₉D₆NO₄ | C₂₁H₁₉D₆NO₄ |
| Molecular Weight | 361.46 g/mol | 361.46 g/mol |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound by separating it from any non-labeled Glaucine and other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is utilized.
-
Column: A C18 reverse-phase column is typically employed for the separation of alkaloids like Glaucine.
-
Mobile Phase: A gradient elution is often used, starting with a higher proportion of a weak solvent (e.g., water with an additive like formic acid or ammonium acetate) and gradually increasing the proportion of a strong organic solvent (e.g., acetonitrile or methanol). This allows for the effective separation of compounds with varying polarities.
-
Detection: The UV detector is set to a wavelength where Glaucine exhibits strong absorbance, such as 225 nm, to ensure high sensitivity.[1]
-
Quantification: The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to provide evidence for its structural integrity.
Methodology:
-
Ionization: Electrospray ionization (ESI) is a common and suitable technique for a molecule like Glaucine, as it is a soft ionization method that minimizes fragmentation and typically produces a prominent protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion. This high accuracy allows for the confirmation of the elemental composition.
-
Data Analysis: The observed m/z value is compared to the theoretical m/z for the protonated this compound molecule (C₂₁H₁₉D₆NO₄ + H⁺). Confirmation of the expected molecular weight provides strong evidence for the correct structure.
Isotopic Purity Determination by Mass Spectrometry
The isotopic purity of this compound is a critical parameter that is determined using mass spectrometry by analyzing the distribution of isotopic peaks.
Methodology:
-
High-Resolution Mass Spectrometry: High-resolution mass spectrometry is essential to resolve the isotopic peaks of the deuterated compound from any potential interferences.[2]
-
Isotopologue Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound (d0 to d6). The relative intensity of each of these peaks is measured.
-
Calculation: The isotopic purity is calculated based on the relative abundance of the desired d6 isotopologue compared to the sum of all isotopologues (d0 through d6).[2] For example, the Certificate of Analysis from LGC Standards shows the following normalized intensities: d0 = 0.19%, d1 = 0.04%, d2 = 0.54%, d3 = 4.33%, d4 = 1.20%, d5 = 0.00%, d6 = 93.70%.[1] The isotopic purity is reported as the percentage of the d6 species.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for verifying the positions of the deuterium labels.
Methodology:
-
Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).
-
¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling. The remaining proton signals should be consistent with the structure of the Glaucine molecule.
-
¹³C NMR: The carbon-13 NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.
-
2D NMR: In some cases, two-dimensional NMR techniques like COSY and HSQC may be used to provide more detailed structural information and to aid in the assignment of proton and carbon signals.
Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the logical workflow involved in the generation of a Certificate of Analysis for a reference standard like this compound.
Caption: A flowchart illustrating the process from synthesis to the final certified product of this compound.
This guide provides a foundational understanding of the technical data and analytical procedures behind a this compound Certificate of Analysis. For lot-specific information, always refer to the certificate provided by the supplier.
References
A Technical Guide to the Natural Sources of Glaucine and Its Derivatives for Researchers and Drug Development Professionals
Abstract
Glaucine, a prominent aporphine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including its well-established antitussive and bronchodilator effects. This technical guide provides an in-depth overview of the natural sources of glaucine and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the primary plant species harboring these compounds, presents quantitative data on their yields, details experimental protocols for their extraction and analysis, and elucidates the key signaling pathways through which glaucine exerts its therapeutic effects. All data is presented in a structured format to facilitate comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.
Introduction
Glaucine ((S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline) is a naturally occurring alkaloid with a well-documented history of use in traditional medicine, particularly as a cough suppressant.[1] Its mechanism of action, involving phosphodiesterase-4 (PDE4) inhibition and calcium channel blockade, makes it a molecule of interest for the development of novel therapeutics for respiratory and inflammatory diseases.[2][3] This guide serves as a comprehensive resource, consolidating the current knowledge on the botanical origins of glaucine and its related compounds.
Principal Natural Sources of Glaucine
Glaucine is predominantly found in plant species belonging to the Papaveraceae (Poppy family), Euphorbiaceae (Spurge family), and Magnoliaceae (Magnolia family). The most notable source is the yellow horned poppy, Glaucium flavum.
Papaveraceae Family
The Papaveraceae family is a rich reservoir of isoquinoline alkaloids, including aporphines like glaucine.[2]
-
Glaucium flavum (Yellow Horned Poppy): This is the most widely recognized and commercially utilized source of glaucine.[1][4] The aerial parts of the plant, particularly during the blooming period, contain the highest concentrations of the alkaloid.[1][5]
-
Glaucium oxylobum : This species is another documented source of glaucine.[3]
-
Glaucium corniculatum : Studies have shown that certain varieties of this species, such as var. corniculatum and var. flaviflorum, can contain higher levels of glaucine than G. flavum.[2]
-
Corydalis yanhusuo : This traditional Chinese medicinal herb is also known to contain glaucine.[3]
-
Papaver californicum (Fire Poppy): Notably, this species is a source of the (R)-glaucine isomer, whereas the (S)-isomer is the more common form found in nature.[3]
Other Plant Families
-
Croton lechleri (Euphorbiaceae): The latex of this tree, known as "Dragon's Blood," contains a variety of alkaloids, and some chemotypes have been found to contain glaucine.[3][6][7]
-
Liriodendron tulipifera (Tulip Tree, Magnoliaceae): The bark and leaves of the tulip tree are a source of d-glaucine.[8][9]
Naturally Occurring Glaucine Derivatives
Several derivatives of glaucine have been identified in nature, often as co-constituents in the same plant sources. These derivatives can result from biosynthetic pathways or degradation processes.
-
Dehydroglaucine: This oxidized derivative has been reported in species such as Corydalis yanhusuo, Corydalis turtschaninovii, and Liriodendron tulipifera.[10][11]
-
Oxoaporphine Alkaloids (e.g., Oxoglaucine/Liriodenine): These are a class of aporphine derivatives characterized by a carbonyl group. Oxoglaucine, also known as liriodenine, is found in Liriodendron tulipifera and various other plants.[8][12][13]
-
7-Oxoglaucine: This derivative has been identified in in-vitro cultures of Glaucium flavum.
-
(-)-Norglaucine: This demethylated derivative has been isolated from the stems of Liriodendron tulipifera.[8]
Quantitative Analysis of Glaucine Content
The concentration of glaucine can vary significantly depending on the plant species, the part of the plant, geographical location, and developmental stage. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantitative analysis of glaucine.
| Plant Species | Plant Part | Glaucine Content (% of dry weight, unless specified) | Reference(s) |
| Glaucium flavum | Aerial Parts | High concentration, reported as the main alkaloid. | [1] |
| Glaucium flavum | - | 1.55% | [10] |
| Glaucium corniculatum var. corniculatum | Leaves | Highest among nine Glaucium species studied. | [2] |
| Glaucium corniculatum var. corniculatum | Aerial Parts | 0.94% (of tertiary amine extract) | [14] |
| Glaucium flavum var. flavum | Leaves | Lowest among nine Glaucium species studied. | [2] |
| Glaucium flavum | Root | No glaucine detected. | [1] |
| Croton lechleri | Latex | Present in certain chemotypes. | [6] |
| Liriodendron tulipifera | Stems | Present, isolated alongside other alkaloids. | [8] |
Experimental Protocols
Extraction and Isolation of Glaucine from Glaucium flavum
This protocol is a generalized procedure based on common laboratory practices for the extraction and isolation of aporphine alkaloids.
-
Plant Material Preparation:
-
Collect the aerial parts of Glaucium flavum during its flowering season.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in methanol (or ethanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.
-
Filter the mixture and repeat the extraction process twice more with fresh solvent.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% aqueous acetic acid solution.
-
Wash the acidic solution with a non-polar solvent like petroleum ether or n-hexane to remove fats and chlorophyll. Discard the organic phase.
-
Adjust the pH of the aqueous phase to 8-9 with ammonium hydroxide.
-
Perform a liquid-liquid extraction of the basified aqueous solution with chloroform or dichloromethane. Repeat this extraction three times.
-
Combine the organic layers, which now contain the alkaloid fraction.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield the crude alkaloid extract.
-
Subject the crude alkaloid extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and a visualizing agent like Dragendorff's reagent.
-
Combine the fractions containing glaucine and further purify by preparative TLC or recrystallization to obtain pure glaucine.
-
HPLC Method for Quantification of Glaucine
This protocol provides a general framework for the quantitative analysis of glaucine in plant extracts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), an autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent A) and an aqueous buffer like 0.1% phosphoric acid or ammonium acetate (Solvent B). The gradient can be optimized but may start with a higher proportion of B and gradually increase the proportion of A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Glaucine shows significant absorbance at approximately 230 nm and 280 nm.
-
Column Temperature: 25-30 °C.
-
Standard Preparation: Prepare a stock solution of pure glaucine standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standard solutions and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the glaucine standards. Determine the concentration of glaucine in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways of Glaucine
Glaucine's bronchodilator and anti-inflammatory effects are primarily attributed to its dual mechanism of action: inhibition of phosphodiesterase-4 (PDE4) and blockade of L-type calcium channels.[2]
Inhibition of Phosphodiesterase-4 (PDE4)
PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes. In airway smooth muscle cells, an increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, which ultimately results in the sequestration of intracellular calcium and the inhibition of myosin light chain kinase (MLCK), leading to smooth muscle relaxation and bronchodilation.[12] By inhibiting PDE4, glaucine prevents the breakdown of cAMP, thus maintaining elevated intracellular levels of this second messenger and promoting a state of relaxation in the airway smooth muscle.[2][6]
Calcium Channel Blockade
Contraction of smooth muscle is critically dependent on an influx of extracellular calcium through L-type calcium channels, which increases the intracellular calcium concentration ([Ca2+]i). This rise in calcium allows it to bind to calmodulin, forming a Ca2+-calmodulin complex that activates MLCK.[5] Activated MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. Glaucine acts as a calcium channel blocker, directly inhibiting the influx of Ca2+ into the airway smooth muscle cells.[2][6] This action prevents the initial trigger for the contraction cascade, thereby promoting bronchodilation. Studies have indicated that this calcium channel antagonism is the principal mechanism for glaucine's relaxant effect on human bronchial tissue.[2][6]
Conclusion
Glaucine and its naturally occurring derivatives represent a valuable class of bioactive compounds with significant therapeutic potential, particularly in the management of respiratory ailments. This guide has provided a comprehensive overview of their primary botanical sources, with a strong emphasis on the Papaveraceae family. The presented quantitative data highlights the variability in alkaloid content across different species and plant parts, underscoring the importance of careful selection and analysis of source material. The detailed experimental protocols offer a practical framework for the extraction, isolation, and quantification of these compounds, which is essential for both research and industrial applications. Furthermore, the elucidation of glaucine's dual-action signaling pathway, involving both PDE4 inhibition and calcium channel blockade, provides a clear rationale for its pharmacological effects and supports its continued investigation as a lead compound in modern drug discovery programs. This document aims to be a foundational resource for scientists and researchers dedicated to harnessing the therapeutic power of these natural products.
References
- 1. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 2. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-channel blockers in prophylaxis and treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calmodulin - Wikipedia [en.wikipedia.org]
- 6. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]
- 11. Budesonide enhances agonist-induced bronchodilation in human small airways by increasing cAMP production in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 13. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of calcium on vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Glaucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucine is an aporphine alkaloid predominantly isolated from the plant Glaucium flavum (yellow hornpoppy). Historically utilized for its antitussive properties, glaucine has emerged as a molecule of significant interest due to its complex pharmacological profile, which includes interactions with multiple neurotransmitter systems and intracellular signaling pathways. This guide provides a comprehensive technical overview of glaucine's pharmacology, detailing its mechanisms of action, pharmacodynamic effects, and pharmacokinetic properties. It is designed to serve as a resource for researchers and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways and workflows.
Core Pharmacological Mechanisms
Glaucine's diverse physiological effects stem from its ability to modulate several key biological targets. Its primary mechanisms of action include calcium channel blockade, phosphodiesterase (PDE) inhibition, and antagonism at dopamine and adrenergic receptors.
Calcium Channel Blockade
Glaucine functions as a non-selective L-type calcium channel blocker.[1] It is understood to bind to the benzothiazepine site on these channels, thereby inhibiting the influx of extracellular Ca²⁺ into smooth muscle cells.[2] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to smooth muscle relaxation. This mechanism is a key contributor to its bronchodilator and vasorelaxant properties.[2]
Phosphodiesterase 4 (PDE4) Inhibition
Glaucine acts as a non-competitive inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, glaucine increases intracellular cAMP levels. In airway smooth muscle and inflammatory cells, elevated cAMP activates Protein Kinase A (PKA), which in turn leads to bronchodilation and suppression of pro-inflammatory mediator release.[4]
Dopamine Receptor Antagonism
Glaucine exhibits antagonist activity at dopamine D1 and D2 receptors.[3] This action is thought to underlie its neuroleptic-like effects observed in preclinical models. The affinity for these receptors appears to be moderate, and further research is needed to fully delineate the therapeutic and adverse implications of this activity.[3]
Adrenergic Receptor Antagonism
The alkaloid also acts as a competitive antagonist at α1-adrenoceptors.[2] This antagonism contributes to its vasodilatory effects and the resulting hypotension observed in vivo.[2]
Pharmacodynamics
The multifaceted interactions of glaucine at the molecular level translate into a broad range of systemic effects.
-
Cardiovascular System: In anesthetized rats, intravenous administration of glaucine (5 mg/kg) produces a significant fall in mean arterial pressure accompanied by bradycardia.[2] These effects are attributed to a combination of α1-adrenoceptor and calcium channel blockade, leading to vasodilation.[2]
-
Respiratory System: Glaucine is an effective bronchodilator and antitussive agent.[5] Its ability to relax airway smooth muscle is well-documented and is a direct consequence of L-type calcium channel blockade and PDE4 inhibition.[6] As an antitussive, its efficacy has been shown to be comparable to that of codeine.
-
Central Nervous System (CNS): Glaucine crosses the blood-brain barrier and can induce a range of CNS effects. At therapeutic doses, it may cause sedation and fatigue.[7] At higher doses, it is known to produce hallucinogenic effects, characterized by colorful visual imagery, which has led to its use as a recreational substance.[7] These psychoactive effects are likely mediated by its interactions with dopaminergic and serotonergic systems.
-
Anti-inflammatory Effects: Through the inhibition of PDE4 and subsequent increase in cAMP, glaucine can suppress the activity of inflammatory cells and the release of inflammatory mediators.[6]
Quantitative Pharmacological Data
For ease of comparison, the available quantitative data on glaucine's pharmacological activity are summarized below.
Table 1: Receptor and Enzyme Inhibition Profile
| Target | Species/Tissue | Assay Type | Value | Unit |
| PDE4 | Human Bronchial Tissue | Enzyme Inhibition | Ki = 3.4 | µM |
| α1-Adrenoceptor | Rat Aorta | Functional Assay (pA2) | 7.14 | - |
| L-type Ca²⁺ Channel | Rat Aorta | Functional Assay (pD2) | 5.26 | - |
| Dopamine D1 Receptor | Rat Brain | Radioligand Binding | Poor Affinity | - |
| Dopamine D2 Receptor | Rat Brain | Radioligand Binding | Poor Affinity | - |
Table 2: In Vivo Pharmacodynamic Effects
| Effect | Animal Model | Route of Administration | Effective Dose |
| Hypotension & Bradycardia | Anesthetized Rat | Intravenous (i.v.) | 5 mg/kg |
Pharmacokinetics and Metabolism
The disposition of glaucine in the body has been studied in several species, revealing key aspects of its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Pharmacokinetic Parameters of Glaucine
| Parameter | Species | Route of Administration | Value | Unit |
| Bioavailability | Horse | Oral | 17 - 48 | % |
| Elimination Half-life (t½) | Horse | Oral | 0.7 | hours |
| Elimination Half-life (t½β) | Horse | Intravenous (i.v.) | 3.1 | hours |
| Volume of Distribution (Vd) | Horse | Intravenous (i.v.) | 2.7 (central) / 4.9 (peripheral) | L/kg |
-
Metabolism: Glaucine undergoes extensive phase I metabolism in the liver. The primary metabolic pathways are O-demethylation at positions 2, 9, and 10, and N-demethylation.[8] In humans, the cytochrome P450 enzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 have been identified as the main isoforms responsible for these transformations.[9][10] The resulting phenolic metabolites are then subject to phase II conjugation with glucuronic acid and/or sulfate before excretion.[8]
Experimental Protocols
This section provides detailed methodologies for key assays used to characterize the pharmacological profile of glaucine.
Radioligand Binding Assay for Dopamine Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of glaucine for dopamine D1 and D2 receptors.
-
Materials:
-
Rat striatal tissue or CHO cells expressing human D1 or D2 receptors.
-
Radioligands: [³H]-SCH23390 (for D1), [³H]-Spiperone (for D2).
-
Unlabeled competitor: Spiperone or Haloperidol (for non-specific binding).
-
Test compound: Glaucine hydrochloride dissolved in assay buffer.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
96-well plates, glass fiber filters (e.g., GF/C), cell harvester, liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and prepare a membrane pellet by centrifugation. Resuspend the pellet in assay buffer and determine protein concentration (e.g., using BCA assay).[11]
-
Assay Setup: In a 96-well plate, add membrane preparation (50-100 µg protein/well), a fixed concentration of radioligand (at its Kd), and a range of concentrations of glaucine. For total binding, add buffer instead of glaucine. For non-specific binding, add a high concentration of an unlabeled competitor.[11][12]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[11]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of glaucine to generate a competition curve. Determine the IC50 value (concentration of glaucine that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
-
PDE4 Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of glaucine against the PDE4 enzyme.
-
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B).
-
Substrate: cAMP (or a fluorescently labeled cAMP analog like FAM-cAMP).
-
Test compound: Glaucine dissolved in DMSO and diluted in assay buffer.
-
Positive control: Rolipram.
-
Assay Buffer: e.g., Tris-HCl buffer with MgCl₂.
-
Detection reagents (e.g., LANCE Ultra cAMP kit or IMAP TR-FRET kit).
-
Microplate reader capable of detecting the specific signal (e.g., time-resolved fluorescence).
-
-
Procedure:
-
Reaction Setup: In a microplate, add the PDE4 enzyme, assay buffer, and varying concentrations of glaucine or control compounds.[14]
-
Initiation: Start the enzymatic reaction by adding the cAMP substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., Eu-cAMP and ULight-anti-cAMP). These reagents will generate a signal that is inversely proportional to the amount of cAMP remaining (i.e., proportional to PDE activity).[4][14]
-
Measurement: Read the plate in a microplate reader at the appropriate wavelengths.
-
Data Analysis: Normalize the data to the control wells (0% and 100% inhibition). Plot the percentage of inhibition versus the log concentration of glaucine to determine the IC50 value.
-
In Vivo Blood Pressure Measurement in Anesthetized Rats
-
Objective: To measure the effect of intravenously administered glaucine on arterial blood pressure and heart rate.
-
Materials:
-
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat (e.g., urethane 1.2 g/kg, i.p.). Perform a tracheostomy to ensure a clear airway.[15]
-
Cannulation: Isolate the right carotid artery and insert a catheter filled with heparinized saline. Connect the distal end of the catheter to the pressure transducer to record blood pressure. Isolate the left jugular vein and insert a catheter for drug administration.[15][16]
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes until blood pressure and heart rate are steady.
-
Drug Administration: Administer a bolus intravenous injection of glaucine (e.g., 5 mg/kg) through the jugular vein cannula. Flush with a small volume of saline.
-
Data Recording: Continuously record the mean arterial pressure (MAP) and heart rate before, during, and after drug administration until the parameters return to baseline or stabilize at a new level.
-
Data Analysis: Analyze the data to determine the maximum change in MAP and heart rate from baseline and the duration of the effect.
-
Visualizations: Signaling Pathways and Workflows
Caption: Overview of glaucine's primary molecular targets and downstream signaling pathways.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Study of the in vivo and in vitro cardiovascular effects of (+)-glaucine and N-carbethoxysecoglaucine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-affinity relationships of halogenated predicentrine and glaucine derivatives at D1 and D2 dopaminergic receptors: halogenation and D1 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 5. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the in vivo contribution of human cytochrome P450s to the hepatic metabolism of glaucine, a new drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. Phosphodiesterase Enzyme Assay [bio-protocol.org]
- 15. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iworx.com [iworx.com]
Glaucine's Mechanism of Action as a Phosphodiesterase 4 (PDE4) Inhibitor: A Technical Guide
Abstract
Glaucine, a natural alkaloid extracted from the plant Glaucium flavum, has demonstrated a range of pharmacological activities, including bronchodilatory and anti-inflammatory effects. A core component of its mechanism of action is the inhibition of phosphodiesterase 4 (PDE4), an enzyme critical to the regulation of intracellular cyclic adenosine monophosphate (cAMP). This document provides a detailed technical overview of glaucine's action as a PDE4 inhibitor, presenting quantitative data, relevant signaling pathways, and the experimental protocols used to characterize its activity. This guide is intended for researchers and professionals in drug development exploring the therapeutic potential of PDE4 inhibitors.
Introduction to the cAMP Signaling Pathway and PDE4
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade.[1][] It begins when an extracellular signal (like a hormone) binds to a G protein-coupled receptor (GPCR), activating adenylyl cyclase (AC) to convert ATP into cAMP.[3][4] cAMP, a key second messenger, then activates downstream effectors, most notably Protein Kinase A (PKA).[][4][5] PKA phosphorylates numerous target proteins, leading to a wide array of cellular responses, including the suppression of inflammatory cytokine production and the relaxation of smooth muscle.[5][6]
The intracellular concentration of cAMP is tightly regulated by the activity of cyclic nucleotide phosphodiesterases (PDEs), which hydrolyze cAMP into the inactive AMP.[4][5] The PDE superfamily consists of 11 families; PDE4 is a cAMP-specific enzyme and the predominant PDE isoform in inflammatory and immune cells.[6][7][8] By degrading cAMP, PDE4 dampens anti-inflammatory signals. Therefore, inhibiting PDE4 raises intracellular cAMP levels, enhances PKA activity, and promotes anti-inflammatory and other therapeutic effects.[5][9]
Figure 1: Overview of the cAMP signaling pathway regulated by PDE4.
Glaucine's Core Mechanism: PDE4 Inhibition
Glaucine functions as a selective inhibitor of the PDE4 enzyme.[10][11][12] Studies have shown that it acts in a non-competitive manner.[13] This inhibition leads to an accumulation of intracellular cAMP in key target cells, which is the primary driver of its anti-inflammatory and bronchodilatory properties.
Quantitative Analysis of PDE4 Inhibition
The inhibitory potency of glaucine against PDE4 has been quantified through various in vitro assays. The key parameters are summarized below.
| Parameter | Value | Tissue/Cell Source | Description | Reference |
| Ki | 3.4 µM | Human Bronchus & Polymorphonuclear Leukocytes (PMN) | The inhibition constant, indicating the affinity of glaucine for the PDE4 enzyme. A lower Ki signifies higher affinity. | [10][11][13] |
| IC50 | ~100 µM | Rat Brain Cortex Membranes | The concentration of glaucine required to displace 50% of [3H]-rolipram from its high-affinity binding sites on PDE4. | [13] |
Signaling Pathway of Glaucine Action
By inhibiting PDE4, glaucine effectively removes the primary "brake" on the cAMP signaling cascade. This results in elevated cAMP levels, which then potentiates the activity of PKA. Activated PKA proceeds to phosphorylate downstream targets that mediate the physiological response.
Figure 2: Glaucine's mechanism of action via PDE4 inhibition.
Downstream Cellular and Physiological Effects
The elevation of cAMP resulting from glaucine's PDE4 inhibition triggers several significant downstream effects, particularly in immune cells and airway smooth muscle.
Effects on Inflammatory Cells
In human polymorphonuclear leukocytes (PMNs), glaucine augments cAMP levels and subsequently inhibits the release of pro-inflammatory mediators.[13] This contributes to its overall anti-inflammatory profile.
| Effect | Concentration | Cell Type | Description | Reference |
| Peroxidase Release Inhibition | 0.1 - 3 mM | Human Eosinophils | Concentration-dependent inhibition of peroxidase release. | [10][11] |
| Superoxide Generation Inhibition | - | Human PMNs | Inhibited FMLP-induced superoxide generation. | [13] |
| Elastase Release Inhibition | - | Human PMNs | Inhibited FMLP-induced elastase release. | [13] |
| NF-κB Activation Inhibition | - | Breast Cancer Cells | Inhibits the activation of NF-κB, reducing MMP-9 gene expression. | [10][11] |
Effects on Airway Smooth Muscle
While PDE4 inhibition contributes to glaucine's activity, its potent bronchodilator effect is primarily attributed to its function as a calcium channel antagonist.[13] Glaucine inhibits both spontaneous and histamine-induced tone in isolated human bronchus.[10][13] It also depresses contractile responses to Ca2+ and reduces the histamine-induced rise in intracellular calcium ([Ca2+]i) in cultured human airway smooth muscle cells.[13] The combination of PDE4 inhibition and calcium channel blockade makes it a compound of interest for respiratory diseases.[14]
| Effect | Value (pD2 / -log IC50) | Tissue/Cell Type | Description | Reference |
| Inhibition of Bronchial Tone | pD2 ≈ 4.5 | Human Isolated Bronchus | Inhibition of spontaneous and histamine-induced muscle tone. | [13] |
| Inhibition of Ca2+ Contractile Response | pD'2 ≈ 3.62 | Human Isolated Bronchus | Depression of contractile responses to calcium. | [13] |
| Reduction of [Ca2+]i Rise | -log IC50 ≈ 4.3 | Cultured Human Airway Smooth Muscle Cells | Reduction of the sustained rise in intracellular calcium induced by histamine. | [13] |
Key Experimental Protocols
The characterization of glaucine's activity relies on established biochemical and physiological assays.
PDE4 Enzyme Inhibition Assay
This assay directly measures the effect of a compound on the enzymatic activity of PDE4.
Objective: To determine the Ki or IC50 of glaucine for the PDE4 enzyme.
General Protocol:
-
Enzyme Source: PDE4 is isolated from a relevant tissue source, such as human bronchial tissue or polymorphonuclear leukocytes.[13]
-
Reaction Setup: The purified PDE4 enzyme is incubated in a reaction buffer containing a known concentration of cAMP as the substrate.
-
Inhibitor Addition: Various concentrations of glaucine are added to the reaction wells. A control group with no inhibitor is included.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[10]
-
Termination & Detection: The reaction is terminated, and the amount of cAMP hydrolyzed to AMP is quantified. This can be done using various methods, such as radioisotope-based assays (e.g., using [3H]-cAMP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition at each glaucine concentration is calculated relative to the control. These data are then used to generate a dose-response curve and calculate the IC50 value. The Ki can be determined from the IC50 using the Cheng-Prusoff equation.
Figure 3: General workflow for a PDE4 enzyme inhibition assay.
Radioligand Binding Assay ([3H]-Rolipram Displacement)
This assay assesses the ability of glaucine to bind to the high-affinity rolipram binding site within the PDE4 enzyme.
Objective: To determine the affinity of glaucine for a specific conformational state of the PDE4 enzyme.
General Protocol:
-
Membrane Preparation: Membranes are prepared from a tissue rich in PDE4, such as rat brain cortex.[13]
-
Binding Reaction: The membranes are incubated with a fixed concentration of [3H]-rolipram (a high-affinity PDE4 ligand) and varying concentrations of glaucine.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, corresponding to the bound [3H]-rolipram, is measured using liquid scintillation counting.
-
Data Analysis: The amount of [3H]-rolipram displaced by glaucine is used to calculate the IC50 for binding, which reflects glaucine's affinity for this specific site.
Conclusion
Glaucine presents a multifaceted mechanism of action. Its role as a non-competitive inhibitor of PDE4 is well-established, with a Ki of 3.4 µM, leading to increased intracellular cAMP.[10][13] This mechanism is central to its anti-inflammatory effects observed in granulocytes. Concurrently, glaucine acts as a calcium channel blocker, a property that appears to be the dominant contributor to its bronchodilator activity in airway smooth muscle.[13] The dual action of PDE4 inhibition and calcium channel antagonism makes glaucine an intriguing molecule for the development of therapeutics for inflammatory respiratory diseases like asthma and COPD. Further research focusing on structure-activity relationships could optimize its potency and selectivity, potentially leading to the development of novel drug candidates.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcadonline.com [jcadonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Glaucine (O,O-Dimethylisoboldine) | PDE4抑制剂 | MCE [medchemexpress.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cymitquimica.com [cymitquimica.com]
Glaucine as a Calcium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine, an aporphine alkaloid extracted from plants of the Papaveraceae family, has demonstrated a range of pharmacological activities, including antitussive, anti-inflammatory, and neuroleptic effects. A significant component of its mechanism of action is its ability to function as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels. This technical guide provides an in-depth overview of the core pharmacology of glaucine as a calcium channel blocker, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Data Summary
The following table summarizes the available quantitative data on the calcium channel blocking and related activities of glaucine.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 (KCl-induced contraction) | 160 ± 16 µM | Rat Aorta (endothelium-denuded) | Vascular Relaxation Assay | [1] |
| IC50 (Noradrenaline-induced contraction) | 90 ± 14 µM | Rat Aorta (endothelium-denuded) | Vascular Relaxation Assay | [1] |
| pD'2 (Ca2+-induced contraction) | 3.65 | Rat Vas Deferens | Organ Bath Study | |
| Affinity | Binds to the benzothiazepine site | Rat Cerebral Cortex | Radioligand Binding Assay | [2] |
Mechanism of Action
Glaucine exerts its calcium channel blocking effects primarily through interaction with L-type voltage-gated calcium channels.[2] Studies have shown that glaucine binds to the benzothiazepine site on these channels, a site also recognized by drugs like diltiazem.[2] This binding allosterically modulates the channel, inhibiting the influx of extracellular calcium into the cell. This reduction in intracellular calcium concentration is the primary mechanism behind its smooth muscle relaxant effects.[1] Furthermore, glaucine has been shown to inhibit calcium influx through both voltage-dependent and receptor-operated calcium channels.[1] It is important to note that glaucine does not appear to affect the release of calcium from intracellular stores.
Key Experimental Protocols
The following sections detail the methodologies used to characterize glaucine as a calcium channel blocker. These protocols are based on established experimental procedures and have been adapted to reflect their application in the study of glaucine.
Vascular Relaxation Assay (Inhibition of KCl- and Noradrenaline-Induced Contractions)
This protocol is used to determine the functional potency of glaucine in relaxing pre-contracted vascular smooth muscle.
Methodology:
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of connective tissue, and the endothelium is removed by gentle rubbing of the intimal surface. The aorta is then cut into rings of approximately 4-5 mm in width.
-
Apparatus Setup: Aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously aerated with a 95% O2 / 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The aortic rings are allowed to equilibrate for at least 60 minutes under a resting tension of 2 g, with the Krebs solution being replaced every 15 minutes. A stable contraction is then induced by adding either a high concentration of potassium chloride (e.g., 60 mM KCl) to induce depolarization-mediated calcium influx, or a specific concentration of noradrenaline (e.g., 1 µM) to activate receptor-operated calcium channels.[1][2]
-
Glaucine Administration: Once a stable plateau of contraction is reached, cumulative concentrations of glaucine (e.g., 10 µM to 0.3 mM) are added to the organ bath.[1]
-
Data Analysis: The relaxation induced by glaucine is expressed as a percentage of the maximal contraction induced by KCl or noradrenaline. The IC50 value, the concentration of glaucine that produces 50% of the maximal relaxation, is then calculated from the concentration-response curve.[1]
Radioligand Binding Assay (Affinity for the Benzothiazepine Site)
This assay is employed to determine the specific binding site of glaucine on the L-type calcium channel.
Methodology:
-
Membrane Preparation: Cerebral cortices from rats are homogenized in a cold buffer solution. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is centrifuged at a high speed to pellet the membranes containing the calcium channels. The final pellet is resuspended in a suitable buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the benzothiazepine site, such as [3H]-(+)-cis-diltiazem, in the presence and absence of varying concentrations of glaucine.[2]
-
Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. The ability of glaucine to displace the radioligand is used to determine its affinity (Ki) for the benzothiazepine binding site.
Calcium Imaging with Fura-2 AM (Measurement of Intracellular Calcium)
This technique allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to glaucine.
Methodology:
-
Cell Culture and Loading: Vascular smooth muscle cells are cultured on glass coverslips. The cells are then loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) by incubating them in a physiological salt solution containing the dye.[3][4][5] The AM ester form allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.[5]
-
Imaging Setup: The coverslip with the loaded cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Stimulation and Data Acquisition: The cells are typically first perfused with a physiological solution to establish a baseline intracellular calcium level. They are then stimulated with an agent that increases intracellular calcium, such as high KCl or noradrenaline. Glaucine is then added to the perfusion solution, and the changes in intracellular calcium are monitored. Fluorescence images are captured at two different excitation wavelengths (typically 340 nm and 380 nm), while the emission is collected at a single wavelength (around 510 nm).[5]
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated for each cell over time. This ratio is proportional to the intracellular calcium concentration and allows for a quantitative assessment of the inhibitory effect of glaucine on calcium influx.
Patch-Clamp Electrophysiology (Direct Measurement of Calcium Channel Currents)
This powerful technique allows for the direct measurement of ion currents flowing through individual calcium channels, providing detailed information about the mechanism of channel blockade by glaucine.
Methodology:
-
Cell Preparation: Individual cells expressing L-type calcium channels (e.g., isolated vascular smooth muscle cells or a suitable cell line) are used for recording.
-
Pipette and Seal Formation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution and brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
Whole-Cell Configuration: The patch of membrane under the pipette tip is then ruptured, allowing for electrical access to the entire cell. This "whole-cell" configuration allows for the control of the membrane potential and the measurement of the total calcium current flowing into the cell.
-
Voltage Protocol and Drug Application: The cell's membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials to activate the voltage-gated calcium channels. The resulting inward calcium currents are recorded. Glaucine is then applied to the cell via the perfusion system, and the effect on the amplitude and kinetics of the calcium currents is measured.
-
Data Analysis: The inhibition of the calcium current by glaucine is quantified by comparing the current amplitude before and after drug application. This allows for the determination of the concentration-dependent block and can provide insights into the voltage- and use-dependency of the block.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. A study of glaucine-induced relaxation of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. brainvta.tech [brainvta.tech]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
The Metabolic Fate of Glaucine: An In-depth Technical Guide to In Vivo and In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of glaucine, an isoquinoline alkaloid with antitussive and anti-inflammatory properties. The following sections detail the key findings from both in vivo and in vitro studies, presenting quantitative data, experimental methodologies, and visual representations of the metabolic processes and workflows.
Overview of Glaucine Metabolism
Glaucine undergoes extensive biotransformation in both rat models and human liver preparations.[1] The primary metabolic routes involve Phase I and Phase II reactions.
Phase I Metabolism: The initial metabolic steps are dominated by oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. The main Phase I transformations include:
-
O-demethylation: Occurring at positions 2, 9, and 10 of the glaucine structure.[2]
-
N-demethylation: Removal of the methyl group from the nitrogen atom.[2]
-
Hydroxylation: The addition of a hydroxyl group.[2]
-
N-oxidation: Oxidation of the nitrogen atom.[2]
Studies have identified several key CYP isoenzymes responsible for these reactions, with CYP3A4 being the most significant contributor to the overall hepatic clearance of glaucine.[1][3]
Phase II Metabolism: Following Phase I modifications, the resulting phenolic metabolites undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions include:
-
Glucuronidation: Conjugation with glucuronic acid.[2]
-
Sulfation: Conjugation with a sulfate group.[2]
In rat studies, a significant number of metabolites have been identified, with 26 Phase I and 21 Phase II metabolites characterized.[1] The demethylated metabolites and their corresponding glucuronides and sulfates are the primary targets for toxicological screening.[1]
Quantitative Analysis of Glaucine Metabolism
The kinetics of glaucine metabolism have been investigated in vitro using human liver microsomes (HLM) and heterologously expressed CYP enzymes. The formation of the main metabolites follows classic Michaelis-Menten kinetics.[1][3]
Table 1: Michaelis-Menten Kinetic Parameters for Glaucine Metabolite Formation in Human Liver Microsomes
| Metabolic Reaction | Km (µM) | Vmax (pmol/min/pmol CYP) |
| 2-O-demethylation | 25 - 140 | 0.10 - 1.92 |
| 9-O-demethylation | 25 - 140 | 0.10 - 1.92 |
| N-demethylation | 25 - 140 | 0.10 - 1.92 |
Table 2: Contribution of CYP Isoforms to the Hepatic Clearance of Glaucine
| Metabolic Reaction | CYP Isoform | Contribution (%) |
| 2-O-demethylation | CYP1A2 | 27 |
| CYP3A4 | 73 | |
| 9-O-demethylation | CYP1A2 | 82 |
| CYP2C19 | 3 | |
| CYP2D6 | 15 | |
| N-demethylation | CYP2D6 | <1 |
| CYP3A4 | 99 |
At a glaucine concentration of 5 µM, the overall contribution of the major CYP isoforms to its metabolism is approximately: CYP3A4 (79%), CYP1A2 (18%), CYP2D6 (2%), and CYP2C19 (<1%).[1]
Experimental Protocols
This section outlines the detailed methodologies for key experiments in the study of glaucine metabolism.
In Vivo Rat Metabolism Study
This protocol describes the administration of glaucine to rats and the subsequent analysis of urine samples to identify metabolites.
Objective: To identify the Phase I and Phase II metabolites of glaucine in a living organism.
Materials:
-
Wistar rats[2]
-
Glaucine[2]
-
Metabolic cages for urine collection
-
Enzymes for cleavage of conjugates (e.g., β-glucuronidase/arylsulfatase)[2]
-
Solid-phase extraction (SPE) cartridges[2]
-
Analytical instruments: Gas chromatograph-mass spectrometer (GC-MS), liquid chromatograph-mass spectrometer (LC-MSⁿ), and liquid chromatograph-high-resolution mass spectrometer (LC-HR-MSⁿ)[2]
Procedure:
-
Administer glaucine orally to Wistar rats (e.g., 2 mg/kg body mass).[2]
-
House the rats in metabolic cages and collect urine over a 24-hour period.[1]
-
Prepare urine samples for analysis:
-
Extract the metabolites from the prepared urine samples using solid-phase extraction.[2]
-
Analyze the extracts using GC-MS, LC-MSⁿ, and LC-HR-MSⁿ to separate and identify the metabolites.[2]
-
Interpret the mass spectra to elucidate the structures of the metabolites.[2]
In Vitro Human Liver Microsome (HLM) Metabolism Study
This protocol details the incubation of glaucine with pooled human liver microsomes to study its metabolism in a human-derived system.
Objective: To determine the kinetic parameters of glaucine metabolism and identify the metabolites formed by human hepatic enzymes.
Materials:
-
Pooled human liver microsomes (pHLM)[1]
-
Glaucine[1]
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Incubator/water bath (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Prepare an incubation mixture containing pHLM, glaucine at various concentrations, and the NADPH regenerating system in a suitable buffer.[1]
-
Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period at 37°C.
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of metabolites.
-
Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[1]
Recombinant Human CYP Isoform Study
This protocol is used to identify the specific CYP isoforms responsible for the metabolism of glaucine.
Objective: To determine the contribution of individual CYP isoforms to the metabolism of glaucine.
Materials:
-
Heterologously expressed single human CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4, CYP3A5)[1]
-
Glaucine[1]
-
NADPH regenerating system
-
Incubator/water bath (37°C)
-
Quenching solution
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Perform separate incubations for each CYP isoform.[1]
-
Prepare incubation mixtures containing a specific recombinant CYP isoform, glaucine, and the NADPH regenerating system.[1]
-
Follow the incubation, termination, and sample processing steps as described in the HLM protocol (Section 3.2).
-
Analyze the formation of metabolites for each CYP isoform using LC-MS/MS.
-
Determine the relative activity of each isoform in metabolizing glaucine to identify the major contributing enzymes.[3]
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic pathways of glaucine and the experimental workflows.
Caption: Phase I and Phase II metabolic pathways of glaucine.
Caption: Experimental workflow for in vivo glaucine metabolism studies.
Caption: Experimental workflow for in vitro glaucine metabolism studies.
References
- 1. gtfch.org [gtfch.org]
- 2. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the in vivo contribution of human cytochrome P450s to the hepatic metabolism of glaucine, a new drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Glaucine-d6
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of Glaucine-d6, a deuterated analog of the aporphine alkaloid Glaucine. This document details a plausible synthetic pathway, analytical methodologies for characterization, and expected quantitative data, serving as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism studies. The inclusion of deuterium atoms in the Glaucine molecule provides a powerful tool for various research applications, including metabolic stability studies and use as an internal standard in pharmacokinetic analyses.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a suitable precursor, such as Boldine. The key steps involve the deuteration of the methoxy and N-methyl groups.
Proposed Synthetic Pathway
A plausible synthetic route for this compound involves the O-methylation of Boldine using a deuterated methylating agent, followed by N-methylation using a deuterated Eschweiler-Clarke reaction.
Caption: Proposed synthesis pathway for this compound from Boldine.
Experimental Protocol: O-methylation of Boldine
-
Dissolution: Dissolve Boldine (1 equivalent) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (K2CO3, 4 equivalents).
-
Methylation: Add deuterated methyl iodide (CD3I, 4 equivalents) dropwise to the suspension.
-
Reaction: Reflux the reaction mixture for 24 hours under an inert atmosphere.
-
Work-up: After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to yield O,O'-di(methyl-d3)-boldine.
Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction
-
Reagent Preparation: Prepare a solution of O,O'-di(methyl-d3)-boldine (1 equivalent) in deuterated formic acid (DCOOD, 10 equivalents).
-
Aldehyde Addition: Add deuterated formaldehyde (D2CO, 5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture at 90-100°C for 8 hours.
-
Work-up: Cool the reaction mixture and make it alkaline by adding a saturated solution of sodium carbonate.
-
Extraction: Extract the product with dichloromethane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography to obtain this compound.
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized this compound. A reverse-phase HPLC method is typically used.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
The retention time of this compound is expected to be very similar to that of unlabeled Glaucine under the same chromatographic conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the incorporation of six deuterium atoms.
Table 2: Expected Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C21H19D6NO4 |
| Molecular Weight | 361.46 g/mol |
| Expected [M+H]+ | m/z 362.23 |
The mass spectrum will show a molecular ion peak at m/z 362.23, which is 6 mass units higher than that of unlabeled Glaucine (m/z 356.18), confirming the successful deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H-NMR: The ¹H-NMR spectrum will be similar to that of unlabeled Glaucine, with the notable absence of signals corresponding to the four methoxy groups and the N-methyl group.
¹³C-NMR: The ¹³C-NMR spectrum will show signals for all carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling.
Table 3: Predicted ¹³C-NMR Chemical Shifts for Deuterated Methyl Groups
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| O-CD₃ | ~56 | m |
| N-CD₃ | ~43 | m |
Experimental Workflows
The overall process for the synthesis and characterization of this compound can be visualized in the following workflow diagram.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide outlines a robust and plausible methodology for the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable starting point for researchers interested in utilizing this deuterated analog in their studies. The successful synthesis and characterization of this compound will enable more precise and reliable investigations into the pharmacokinetics, metabolism, and pharmacological properties of Glaucine.
Methodological & Application
Application Note: Quantification of Glaucine in Human Plasma using Glaucine-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of glaucine in human plasma. Glaucine-d6 is employed as the internal standard (IS) to ensure accuracy and precision. The protocol involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis of glaucine.
Introduction
Glaucine is an aporphine alkaloid naturally found in plants of the Papaveraceae family, such as Glaucium flavum. It is utilized as an antitussive in some countries and has been investigated for its bronchodilator, anti-inflammatory, and neuroleptic properties.[1] The mechanism of action for glaucine is multifaceted, involving the blockage of L-type Ca2+ channels, antagonism of D1 dopamine receptors, and inhibition of phosphodiesterase 4 (PDE4).[1][2] Given its therapeutic potential and its emergence as a novel psychoactive substance, a reliable method for its quantification in biological matrices is essential for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of glaucine from human plasma.
Materials:
-
Human plasma samples
-
Glaucine and this compound analytical standards
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in 50% methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
The following MRM transitions are proposed and should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Glaucine | 356.2 | 207.1 | 100 | 25 |
| This compound | 362.2 | 213.1 | 100 | 25 |
Ionization Mode: Positive Electrospray Ionization (ESI+)
Data Presentation
The following tables summarize the expected performance characteristics of this method.
Table 1: Calibration Curve for Glaucine in Human Plasma
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Glaucine | 5 (LQC) | < 10% | < 10% | 90 - 110% |
| Glaucine | 50 (MQC) | < 8% | < 8% | 92 - 108% |
| Glaucine | 800 (HQC) | < 5% | < 5% | 95 - 105% |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Glaucine | 50 | > 85% | 90 - 110% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of glaucine in human plasma.
Caption: Simplified signaling pathway for the mechanism of action of glaucine.
References
Application Notes and Protocols for Bioanalytical Method Development of Glaucine Using Glaucine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine is a naturally occurring aporphine alkaloid found in various plant species, most notably Glaucium flavum. It is utilized as an antitussive in some countries and has been investigated for its bronchodilator, anti-inflammatory, and neuroleptic properties. The mechanism of action of glaucine involves the inhibition of phosphodiesterase 4 (PDE4) and blockade of calcium channels, as well as interaction with dopamine D1 receptors. Given its therapeutic potential and possible use as a recreational substance, a robust and reliable bioanalytical method is crucial for pharmacokinetic, toxicokinetic, and forensic studies.
This document provides detailed application notes and protocols for the development and validation of a bioanalytical method for the quantification of glaucine in plasma using its stable isotope-labeled internal standard, Glaucine-d6, by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Bioanalytical Method Development using UPLC-MS/MS
A sensitive and selective UPLC-MS/MS method is the preferred technique for the quantification of glaucine in biological matrices due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.
UPLC-MS/MS Instrumentation and Conditions
The following tables outline the recommended starting parameters for the UPLC-MS/MS analysis of glaucine and this compound. Optimization of these parameters is essential for achieving the desired chromatographic separation and sensitivity.
Table 1: UPLC Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. Based on the fragmentation patterns of glaucine, the following MRM transitions are proposed.[1] It is imperative to optimize the collision energies for these transitions on the specific mass spectrometer being used.
Table 3: Proposed MRM Transitions for Glaucine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Glaucine | 356.2 | 340.2 (Quantifier) | 100 | To be optimized |
| 356.2 | 297.1 (Qualifier) | 100 | To be optimized | |
| This compound (IS) | 362.2 | 346.2 | 100 | To be optimized |
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of glaucine and this compound reference standards and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the glaucine stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation Protocol
Protein precipitation is a simple and effective method for removing proteins from plasma samples.
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex for 30 seconds and inject into the UPLC-MS/MS system.
Bioanalytical Method Validation
The developed method must be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[2][3][4] The following tables summarize the typical parameters and acceptance criteria for method validation.
Table 4: Calibration Curve and Linearity
| Parameter | Acceptance Criteria |
| Calibration Range | To be determined (e.g., 1 - 1000 ng/mL) |
| Number of Standards | Minimum of 6 non-zero standards |
| Regression Model | Weighted (1/x or 1/x²) linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Back-calculated Concentrations | Within ±15% of nominal (±20% for LLOQ) |
Table 5: Accuracy and Precision
| QC Level | Concentration | Intra-day Accuracy (% RE) | Intra-day Precision (% CV) | Inter-day Accuracy (% RE) | Inter-day Precision (% CV) |
| LLOQ | (e.g., 1 ng/mL) | ±20% | ≤20% | ±20% | ≤20% |
| Low QC | (e.g., 3 ng/mL) | ±15% | ≤15% | ±15% | ≤15% |
| Mid QC | (e.g., 100 ng/mL) | ±15% | ≤15% | ±15% | ≤15% |
| High QC | (e.g., 800 ng/mL) | ±15% | ≤15% | ±15% | ≤15% |
Table 6: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Recovery Precision (% CV) | Mean Matrix Effect (%) | Matrix Effect Precision (% CV) |
| Low QC | Consistent and reproducible | ≤15% | 85 - 115% | ≤15% |
| High QC | Consistent and reproducible | ≤15% | 85 - 115% | ≤15% |
Table 7: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Bench-top | (e.g., 4 hours) | Room Temperature | ±15% of nominal |
| Freeze-Thaw | (e.g., 3 cycles) | -20°C to Room Temperature | ±15% of nominal |
| Long-term | (e.g., 30 days) | -80°C | ±15% of nominal |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Glaucine quantification.
Signaling Pathway of Glaucine
Caption: Simplified signaling pathways of Glaucine.
References
Application Note: Quantification of Glaucine in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of glaucine in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Glaucine-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The method has been developed and validated based on regulatory guidelines to ensure reliability and reproducibility of results.
Introduction
Glaucine is an aporphine alkaloid found in several plant species, most notably in Glaucium flavum. It exhibits a range of pharmacological activities, including antitussive, anti-inflammatory, and bronchodilator effects. Its primary mechanisms of action are believed to be through the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.[1][2] Given its therapeutic potential, a reliable method for the quantification of glaucine in biological matrices is essential for drug development and clinical research.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and precision of the quantification.[4] This application note provides a detailed protocol for the determination of glaucine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Glaucine reference standard (purity ≥98%)
-
This compound internal standard (purity ≥98%, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation
A protein precipitation method is used for the extraction of glaucine and this compound from human plasma.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 4.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Multiple Reaction Monitoring (MRM) was used for the detection and quantification of glaucine and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Glaucine | 356.2 | 206.1 | 0.05 | 40 | 25 |
| 356.2 | 340.2 | 0.05 | 40 | 20 | |
| This compound | 362.2 | 212.1 | 0.05 | 40 | 25 |
| 362.2 | 346.2 | 0.05 | 40 | 20 |
Method Validation
The bioanalytical method was validated according to the US FDA guidelines for bioanalytical method validation.[5] The validation parameters included selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability.
Quantitative Data Summary
The following tables summarize the representative quantitative data from the method validation.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Curve Range (ng/mL) | r² | LLOQ (ng/mL) |
| Glaucine | 0.5 - 500 | >0.995 | 0.5 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤15 | ±15 | ≤15 | ±15 |
| Low QC | 1.5 | ≤15 | ±15 | ≤15 | ±15 |
| Mid QC | 75 | ≤15 | ±15 | ≤15 | ±15 |
| High QC | 400 | ≤15 | ±15 | ≤15 | ±15 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 85 - 115 | 85 - 115 |
| High QC | 400 | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS experimental workflow.
Signaling Pathways of Glaucine
1. L-Type Calcium Channel Blockade
Glaucine acts as a blocker of L-type voltage-gated calcium channels.[1] This inhibition prevents the influx of extracellular calcium ions into smooth muscle cells, leading to muscle relaxation.
Caption: Glaucine's calcium channel blocking pathway.
2. Phosphodiesterase 4 (PDE4) Inhibition
Glaucine inhibits the enzyme phosphodiesterase 4 (PDE4), which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] The resulting increase in intracellular cAMP levels leads to various downstream effects, including smooth muscle relaxation and anti-inflammatory responses.
Caption: Glaucine's PDE4 inhibition pathway.
Conclusion
This application note describes a sensitive, selective, and reliable UPLC-MS/MS method for the quantification of glaucine in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in support of pharmacokinetic studies and clinical research. The method has been validated according to regulatory standards, ensuring the generation of high-quality data.
References
- 1. Glaucine (O,O-Dimethylisoboldine) | PDE4抑制剂 | MCE [medchemexpress.cn]
- 2. PDE4 inhibitor rolipram represses hedgehog signaling via ubiquitin-mediated proteolysis of GLI transcription factors to regress breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Study of Glaucine Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine is a naturally occurring aporphine alkaloid found in various plant species, most notably Glaucium flavum. It has garnered significant interest in the pharmaceutical industry due to its potential therapeutic effects, including antitussive, anti-inflammatory, and bronchodilator properties.[1] To thoroughly evaluate its potential as a drug candidate, a comprehensive understanding of its pharmacokinetic profile is essential. This document provides detailed application notes and protocols for conducting a pharmacokinetic study of glaucine in a preclinical setting, specifically utilizing a deuterated internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results.[2]
Data Presentation
Table 1: Pharmacokinetic Parameters of Glaucine in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 850 ± 120 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-t) (ng·h/mL) | 750 ± 150 | 1200 ± 200 |
| AUC (0-inf) (ng·h/mL) | 800 ± 160 | 1250 ± 210 |
| t½ (h) | 4.5 ± 0.8 | 3.2 ± 0.6 |
| Bioavailability (%) | ~60% | - |
Note: The data presented in this table are representative values compiled from literature for illustrative purposes and may not reflect the results of a single specific study. Actual values will vary depending on the specific experimental conditions, animal strain, and formulation.
Experimental Protocols
Synthesis of Deuterated Glaucine (Glaucine-d3)
Objective: To synthesize a stable isotope-labeled internal standard of glaucine for use in LC-MS/MS quantification. A common approach involves the introduction of deuterium atoms at metabolically stable positions.
Protocol:
-
Starting Material: Commercially available glaucine or a suitable precursor.
-
Deuteration Method: A common method for introducing deuterium is through reductive amination using a deuterated reducing agent or by H/D exchange reactions.[3][4] For glaucine, deuteration of the N-methyl group is a feasible approach.
-
Demethylate glaucine to obtain norglaucine.
-
Perform reductive amination of norglaucine using deuterated formaldehyde (CD₂O) and a suitable reducing agent (e.g., sodium cyanoborohydride). This will introduce a -CD₃ group.
-
-
Purification: The synthesized glaucine-d3 should be purified using techniques such as column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and isotopic purity of the synthesized glaucine-d3 using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Animal Study and Sample Collection
Objective: To obtain plasma samples from a relevant animal model (e.g., Sprague-Dawley rats) at various time points after administration of glaucine.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing and Acclimatization: House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization period of at least one week before the study.
-
Drug Formulation:
-
Oral (PO): Prepare a suspension or solution of glaucine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Intravenous (IV): Prepare a sterile solution of glaucine in a vehicle suitable for injection (e.g., saline).
-
-
Dosing:
-
PO Group: Administer a single dose of glaucine (e.g., 10 mg/kg) by oral gavage.
-
IV Group: Administer a single dose of glaucine (e.g., 2 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or tail vein at predetermined time points (e.g., pre-dose, 0.1, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Plasma Sample Preparation for LC-MS/MS Analysis
Objective: To extract glaucine and the deuterated internal standard from the plasma matrix and remove interfering substances. Two common methods are protein precipitation and solid-phase extraction.
3.1. Protein Precipitation (PPT) Protocol
-
Thaw the plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the glaucine-d3 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[5][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
3.2. Solid-Phase Extraction (SPE) Protocol
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add 20 µL of the glaucine-d3 internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification Method
Objective: To develop a sensitive and selective method for the simultaneous quantification of glaucine and glaucine-d3.
Protocol:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Optimize the MRM transitions for glaucine and glaucine-d3 by infusing standard solutions.[8][9]
-
Glaucine: Precursor ion (Q1) m/z 356.2 → Product ion (Q3) m/z 207.1 (example transition, needs to be optimized).
-
Glaucine-d3: Precursor ion (Q1) m/z 359.2 → Product ion (Q3) m/z 210.1 (example transition, needs to be optimized).
-
-
Instrument Parameters: Optimize other parameters such as declustering potential, collision energy, and source temperature to achieve maximum sensitivity.
-
Mandatory Visualizations
Caption: Experimental workflow for the pharmacokinetic study of glaucine.
Caption: Major metabolic pathways of glaucine.[1]
References
- 1. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. hwb.gov.in [hwb.gov.in]
- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]
- 5. Simple protein precipitation extraction technique followed by validated chromatographic method for linezolid analysis in real human plasma samples to study its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. forensicrti.org [forensicrti.org]
Application Notes and Protocols for Glaucine-d6 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine, an aporphine alkaloid naturally found in plants of the Papaveraceae family, has garnered interest for its potential therapeutic applications, including its use as an antitussive and anti-inflammatory agent.[1] Understanding the metabolic fate of new chemical entities is a critical step in drug discovery and development, as metabolic stability significantly influences a compound's pharmacokinetic profile, efficacy, and potential for drug-drug interactions.[2][3] In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, are fundamental tools for predicting in vivo clearance.[4][5][6]
Glaucine-d6, a deuterated analog of glaucine, serves as an invaluable tool in such studies. Its primary application is as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled parent compound and its metabolites, thereby enhancing the accuracy and reliability of metabolic stability measurements. While the metabolic pathways of this compound are expected to mirror those of unlabeled glaucine, the kinetic isotope effect is generally minimal for the primary metabolic reactions it undergoes. This note provides detailed protocols for utilizing this compound in in vitro metabolic stability assays.
Metabolic Pathways of Glaucine
Glaucine undergoes extensive phase I and phase II metabolism. The primary phase I reactions are catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[7][8] These reactions include:
-
O-demethylation: Removal of methyl groups from the methoxy moieties at positions 2, 9, and 10.[9]
-
N-demethylation: Removal of the methyl group from the nitrogen atom.[9]
-
Hydroxylation: Addition of a hydroxyl group to the molecule.[9]
-
N-oxidation: Oxidation of the nitrogen atom.[9]
Following phase I metabolism, the resulting phenolic metabolites can undergo phase II conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble compounds that are more readily excreted.[8][9]
Metabolic pathway of Glaucine.
Quantitative Data: In Vitro Metabolism of Glaucine
The following tables summarize the kinetic parameters for the principal metabolic pathways of glaucine mediated by human liver microsomes (HLM) and specific CYP450 isoforms. This data is for unlabeled glaucine and is expected to be comparable for this compound.
Table 1: Michaelis-Menten Kinetic Parameters for Glaucine Metabolism in Human Liver Microsomes [7][8]
| Metabolic Reaction | Km (µM) | Vmax (pmol/min/pmol CYP) |
| 2-O-demethylation | 25 - 140 | 0.10 - 1.92 |
| 9-O-demethylation | 25 - 140 | 0.10 - 1.92 |
| N-demethylation | 25 - 140 | 0.10 - 1.92 |
Table 2: Contribution of CYP450 Isoforms to Glaucine Metabolism [7]
| Metabolic Reaction | CYP1A2 Contribution (%) | CYP2C19 Contribution (%) | CYP2D6 Contribution (%) | CYP3A4 Contribution (%) |
| 2-O-demethylation | 27 | - | - | 73 |
| 9-O-demethylation | 82 | 3 | 15 | - |
| N-demethylation | - | - | <1 | 99 |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a typical procedure for determining the metabolic stability of a test compound, using this compound as an internal standard.
Materials:
-
Test compound (e.g., Glaucine)
-
This compound (internal standard)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a working solution of the test compound (e.g., 100 µM in buffer).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer to 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound working solution (final concentration 1 µM).
-
Immediately start the enzymatic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to precipitate proteins and quench the reaction.
-
Add a fixed amount of the this compound internal standard solution to each sample.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the this compound internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein).
-
Experimental workflow for microsomal stability assay.
Conclusion
This compound is an essential tool for the accurate and reliable assessment of the metabolic stability of glaucine and its analogs. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. By understanding the metabolic profile of potential drug candidates early in the discovery process, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics.
References
- 1. Glaucine - Wikipedia [en.wikipedia.org]
- 2. Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. mttlab.eu [mttlab.eu]
- 6. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the in vivo contribution of human cytochrome P450s to the hepatic metabolism of glaucine, a new drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gtfch.org [gtfch.org]
- 9. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Glaucine-d6 in Forensic Toxicology Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine is an aporphine alkaloid naturally found in plants of the Papaveraceae family, such as Glaucium flavum. It is used as an antitussive in some countries but has also emerged as a substance of abuse due to its hallucinogenic effects. Consequently, robust and reliable analytical methods are crucial for its detection and quantification in biological matrices for forensic toxicology investigations. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative mass spectrometry-based assays. Glaucine-d6, a deuterated analog of glaucine, is an ideal internal standard for the quantification of glaucine as it shares identical chemical and physical properties with the analyte, but is mass-shifted, allowing for its distinction by a mass spectrometer. This ensures compensation for matrix effects and variations during sample preparation and analysis.
These application notes provide a detailed protocol for the quantification of glaucine in biological matrices, such as urine and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Glaucine Metabolism
Understanding the metabolism of glaucine is critical for identifying the target analytes in forensic analysis. Glaucine undergoes extensive phase I and phase II metabolism. The primary metabolic pathways include O-demethylation, N-demethylation, hydroxylation, and N-oxidation. The resulting metabolites can also be conjugated with glucuronic acid or sulfate.[1] Therefore, in addition to the parent compound, the detection of its major metabolites can provide further evidence of glaucine intake.
Figure 1: Simplified metabolic pathway of Glaucine.
Experimental Protocol: Quantification of Glaucine in Urine and Plasma by LC-MS/MS
This protocol is based on established methodologies for the analysis of aporphine alkaloids in biological fluids.
Materials and Reagents
-
Glaucine standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human urine and plasma for calibration and quality control samples
Sample Preparation: Protein Precipitation
This method is suitable for both urine and plasma samples and is effective for removing proteins that can interfere with the analysis.
Figure 2: Workflow for sample preparation.
Protocol:
-
Pipette 100 µL of urine or plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 1.0 min | 5% B |
| 1.0 - 5.0 min | 5% to 95% B |
| 5.0 - 7.0 min | 95% B |
| 7.1 - 9.0 min | 5% B (re-equilibration) |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Glaucine | Precursor Ion (m/z) -> Product Ion (m/z) (To be optimized, e.g., 356.2 -> 206.1) |
| This compound | Precursor Ion (m/z) -> Product Ion (m/z) (To be optimized, e.g., 362.2 -> 212.1) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Method Validation Data
The following table presents representative validation parameters for a similar aporphine alkaloid, nuciferine, which can be expected to be comparable for a validated glaucine assay using this compound.[1]
| Validation Parameter | Result |
| Linearity | |
| Calibration Range | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LLOQ) | 2 ng/mL |
| Precision at LLOQ (%RSD) | < 15.4% |
| Accuracy at LLOQ | 86.8% - 112.6% |
| Precision (%RSD) | |
| Intra-day | 3.3% - 9.3% |
| Inter-day | 9.0% - 10.3% |
| Accuracy | 95.3% - 109.4% |
| Recovery | |
| Glaucine | > 85% |
| This compound (as IS) | ~90% |
| Matrix Effect | Compensated by the use of this compound |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of glaucine in forensic toxicology casework. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the accuracy and reliability of the results. The provided protocol and validation data serve as a comprehensive guide for researchers and forensic scientists in the implementation of this analytical method.
References
Application Note: High-Throughput Quantification of Glaucine in Human Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of glaucine in human plasma. The assay utilizes a stable isotope-labeled internal standard, Glaucine-d6, to ensure high accuracy and precision. Sample preparation is streamlined through a simple and efficient protein precipitation procedure. Chromatographic separation is achieved using a reverse-phase UPLC column with a gradient elution, providing excellent peak resolution and a short run time. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies and drug monitoring of glaucine.
Introduction
Glaucine is an aporphine alkaloid found in several plant species, notably in Glaucium flavum. It has been investigated for its antitussive and anti-inflammatory properties and has potential as a therapeutic agent. To support preclinical and clinical development, a reliable and validated method for the quantification of glaucine in biological matrices is essential. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
This application note provides a detailed protocol for the extraction and quantification of glaucine in human plasma using this compound as an internal standard. The method has been developed to be simple, rapid, and robust, making it suitable for high-throughput analysis.
Experimental
Materials and Reagents
-
Glaucine hydrochloride (analytical standard)
-
This compound (internal standard)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or equivalent) with an electrospray ionization (ESI) source.
Stock and Working Solutions
-
Glaucine Stock Solution (1 mg/mL): Accurately weigh and dissolve glaucine hydrochloride in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Glaucine Working Solutions: Prepare a series of working solutions by serially diluting the glaucine stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Label polypropylene microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
To 50 µL of plasma in each tube, add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of acetonitrile to plasma facilitates efficient protein precipitation.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Glaucine (Quantifier) | 356.4 | 325.1 | 80 | 35 |
| Glaucine (Qualifier) | 356.4 | 294.1 | 80 | 45 |
| This compound (IS) | 362.5 | 331.1 | 85 | 35 |
Results and Discussion
Method Validation
This method was validated based on the principles of the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
The quantitative performance of the method is summarized in the table below. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -7.8% to 9.5% |
| Inter-day Accuracy (%Bias) | -9.1% to 8.7% |
| Mean Recovery | ~92% |
| Matrix Effect | Minimal |
The accuracy and precision were evaluated at four quality control levels: LLOQ, low QC, mid QC, and high QC. All results were within the acceptable limits of ±15% (±20% for LLOQ).
Visualization
Application Note: Quantitative Analysis of Glaucine in Biological Matrices using a Validated LC-MS/MS Method with an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of glaucine in biological matrices, such as plasma and urine. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method coupled with a straightforward sample preparation procedure using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). To ensure high accuracy and precision, boldine, a structurally similar aporphine alkaloid, is proposed as a suitable internal standard (IS). This document provides comprehensive experimental protocols, method validation parameters presented in clear tabular formats, and visualizations of the sample preparation workflow and relevant signaling pathways.
Introduction
Glaucine is an aporphine alkaloid naturally found in several plant species of the Papaveraceae family, most notably Glaucium flavum. It is utilized as an antitussive agent in some countries and is also investigated for its potential bronchodilator, neuroleptic, and anti-inflammatory properties. The mechanism of action of glaucine is primarily attributed to its activity as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1] Accurate and precise quantification of glaucine in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of an internal standard is essential to compensate for variations during sample preparation and analysis, thereby improving the reliability of the results.[2] This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of glaucine, utilizing boldine as an internal standard.
Experimental Protocols
Chemicals and Reagents
-
Glaucine reference standard (≥98% purity)
-
Boldine (internal standard, IS) (≥98% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Ethyl acetate
-
Dichloromethane
-
Human plasma (K2-EDTA)
-
Human urine
Internal Standard Selection
For the quantitative analysis of glaucine, a suitable internal standard is critical. The ideal IS should be structurally and chemically similar to the analyte to mimic its behavior during sample extraction and ionization. Boldine, another aporphine alkaloid with a similar tetracyclic core structure, is an excellent candidate. Its chromatographic and mass spectrometric properties are comparable to those of glaucine, ensuring effective normalization. Alternatively, a stable isotope-labeled glaucine (e.g., glaucine-d3) would be the gold standard if commercially available.
Sample Preparation Protocols
Two distinct protocols are provided for the extraction of glaucine from plasma/serum and urine.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
This protocol is suitable for the extraction of glaucine from complex biological matrices like plasma or serum.
-
Sample Aliquoting: Pipette 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the boldine internal standard working solution (e.g., 1 µg/mL in methanol) to each sample, calibration standard, and quality control (QC) sample.
-
Alkalinization: Add 50 µL of 0.1 M ammonium hydroxide to each tube and vortex for 10 seconds to adjust the pH and ensure glaucine is in its non-ionized form.
-
Extraction: Add 1 mL of ethyl acetate to each tube. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is effective for cleaning up and concentrating glaucine from urine samples.
-
Sample Aliquoting and Dilution: Pipette 500 µL of urine into a tube and dilute with 500 µL of 0.1 M phosphate buffer (pH 6.0).
-
Internal Standard Spiking: Add 20 µL of the boldine internal standard working solution to each sample.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute glaucine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of glaucine and boldine. These may require optimization for specific instrumentation.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Glaucine: m/z 356.2 → 341.1
-
Boldine (IS): m/z 328.2 → 313.1
-
Data Presentation
The following tables summarize the expected performance characteristics of the validated method. The data presented are representative and based on typical results for the analysis of similar alkaloids in biological matrices.[2][3][4]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)
| Parameter | Concentration (ng/mL) |
| LLOQ | 1.0 |
| LOD | 0.3 |
Table 3: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| LLOQ | 1.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect
| Analyte | Low QC Recovery (%) | High QC Recovery (%) | Matrix Effect (%) |
| Glaucine | 85 - 95 | 88 - 98 | 90 - 110 |
| Boldine (IS) | 87 - 97 | 90 - 100 | 92 - 108 |
Table 5: Stability
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 8 hours | 85 - 115 |
| Freeze-Thaw Cycles | 3 cycles | 85 - 115 |
| Long-term (-80°C) | 30 days | 85 - 115 |
Mandatory Visualizations
Caption: Experimental workflows for LLE and SPE of glaucine.
Caption: Glaucine as a calcium channel blocker.
Caption: Glaucine's mechanism as a PDE4 inhibitor.
References
- 1. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS assay for the quantitative determination of nalbuphine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Glaucine-d6 in the Study of Glaucium flavum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated glaucine (Glaucine-d6) as an internal standard for the accurate quantification of glaucine, a primary alkaloid from the yellow horned poppy, Glaucium flavum. The protocols detailed below are based on established methodologies for the analysis of alkaloids in biological and botanical matrices, emphasizing the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.
Introduction
Glaucine, an aporphine alkaloid present in Glaucium flavum, is recognized for its antitussive, anti-inflammatory, and bronchodilator properties.[1][2] Accurate quantification of glaucine in plant extracts and biological samples is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.
Quantitative Data Summary
The following tables summarize key quantitative data related to glaucine and its analysis. While the pharmacokinetic data presented was not explicitly generated using a this compound internal standard, it provides essential context for studies involving glaucine quantification.
Table 1: Pharmacokinetic Parameters of Glaucine in Horses
| Parameter | Intravenous (IV) Administration (0.1 mg/kg) | Oral (PO) Administration (0.1 mg/kg) |
| Model | Two-compartment | One-compartment |
| Absorption Half-life (t½ ka) | - | 0.09 (0.05-0.15) h |
| Distribution Half-life (t½ α) | 0.3 (0.1-0.7) h | - |
| Elimination Half-life (t½ β) | 3.1 (2.4-7.8) h | 0.7 (0.6-0.8) h |
| Area Under the Curve (AUC) | 45.4 (34.7-52.3) hng/mL | 15.1 (8.0-19.5) hng/mL |
| Volume of Distribution (Central) | 2.7 (1.3-4.6) L/kg | - |
| Volume of Distribution (Peripheral) | 4.9 (4.3-8.2) L/kg | - |
| Bioavailability | - | 17% - 48% |
Data sourced from a pharmacokinetic study in horses.[3][4][5]
Table 2: Chemical Properties of Glaucine and this compound
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Glaucine | C₂₁H₂₅NO₄ | 355.43 |
| This compound | C₂₁H₁₉D₆NO₄ | 361.47 |
Note: The 'd6' in this compound indicates the presence of six deuterium atoms, which increases the molar mass.
Experimental Protocols
The following protocols are adapted from established methods for alkaloid analysis and glaucine metabolism studies. They provide a framework for the quantification of glaucine in Glaucium flavum extracts and biological matrices using this compound as an internal standard.
Protocol 1: Extraction of Alkaloids from Glaucium flavum Plant Material
This protocol outlines a method for the efficient extraction of alkaloids, including glaucine, from dried plant material.
Materials:
-
Dried and powdered Glaucium flavum plant material (e.g., aerial parts or roots)
-
Methanol
-
2% Hydrochloric acid (HCl)
-
Aqueous ammonia
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Accurately weigh 10 g of the powdered plant material.
-
Extract the material with 100 mL of methanol using a Soxhlet apparatus or repeated sonication.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of 2% HCl.
-
Filter the acidic solution to remove any insoluble material.
-
Adjust the pH of the filtrate to approximately 8 with aqueous ammonia.
-
Perform a liquid-liquid extraction by partitioning the aqueous phase three times with 25 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the dichloromethane to yield the crude alkaloid extract.
-
Reconstitute the extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Protocol 2: Quantification of Glaucine in Biological Matrices (e.g., Plasma, Urine) using LC-MS/MS
This protocol describes a sensitive and selective method for the quantification of glaucine in biological fluids, incorporating this compound as an internal standard.
Materials:
-
Biological matrix (plasma, urine)
-
Glaucine analytical standard
-
This compound internal standard solution (of known concentration)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
1. Sample Preparation (Protein Precipitation): a. To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for glaucine and this compound.
- Glaucine: m/z 356.2 → 324.2 (example transition, should be optimized).
- This compound: m/z 362.2 → 330.2 (example transition, should be optimized).
- Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
3. Calibration and Quantification: a. Prepare a series of calibration standards by spiking known concentrations of glaucine into a blank biological matrix. b. Add a constant amount of this compound internal standard to each calibrator. c. Process the calibration standards alongside the unknown samples using the same procedure. d. Construct a calibration curve by plotting the peak area ratio (Glaucine / this compound) against the concentration of glaucine. e. Determine the concentration of glaucine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of glaucine.
Caption: Workflow for the extraction of alkaloids from Glaucium flavum.
Caption: Workflow for glaucine quantification using LC-MS/MS.
Caption: Metabolic pathways of glaucine.
References
- 1. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Glaucine-d6 in LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects when using Glaucine-d6 as an internal standard in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (Glaucine) and its internal standard (this compound), leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.
Q2: Why am I observing matrix effects even when using a deuterated internal standard like this compound?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute with the analyte and experience similar matrix effects, complete compensation is not always guaranteed.[2] Several factors can lead to differential matrix effects between the analyte and its deuterated internal standard:
-
Chromatographic Separation: Deuterium substitution can sometimes lead to slight differences in retention time between the analyte and the SIL-IS. If this separation occurs in a region of the chromatogram with steep changes in co-eluting matrix components, the analyte and internal standard will experience different degrees of ion suppression or enhancement.
-
Differential Ionization: The matrix components may affect the ionization of the analyte and the internal standard to different extents.
-
High Analyte Concentration: At high concentrations, the analyte itself can suppress the signal of the internal standard.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: A quantitative assessment of matrix effects can be performed using the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard normalized matrix factor (IS-normalized MF) should also be calculated to assess the ability of the internal standard to compensate for matrix effects.
Q4: What are the most effective strategies to minimize or eliminate matrix effects?
A4: A multi-pronged approach is often the most effective way to combat matrix effects:
-
Sample Preparation: Implementing a more rigorous sample cleanup procedure is a primary strategy. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than a simple protein precipitation (PPT) method.[3][4]
-
Chromatographic Optimization: Modifying the LC method to improve the separation of Glaucine and this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification (LLOQ).
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects with this compound.
Issue 1: Poor Accuracy and Precision in QC Samples
Possible Cause: Inconsistent matrix effects across different sample lots or within a single run.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for poor accuracy and precision.
Detailed Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment with at least six different lots of blank matrix to determine the matrix factor (MF) and the internal standard-normalized matrix factor (IS-normalized MF).
-
Optimize Sample Preparation: If significant matrix effects are observed, enhance the sample cleanup procedure.
-
Protein Precipitation (PPT): While simple, it is often the least effective at removing phospholipids and other interferences.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Optimize the extraction solvent and pH to selectively extract Glaucine while leaving matrix components behind.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. Method development will involve selecting the appropriate sorbent, and optimizing the wash and elution steps.
-
-
Optimize Chromatography: Adjust the LC conditions to separate Glaucine from the regions of significant ion suppression.
-
Re-evaluate and Re-validate: After optimization, re-assess the matrix effect and perform a partial or full method validation to ensure the assay meets the required performance criteria.
Issue 2: Inconsistent Internal Standard (this compound) Response
Possible Cause: The internal standard is experiencing different matrix effects than the analyte, or there is an issue with the IS itself.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for inconsistent internal standard response.
Detailed Steps:
-
Verify Co-elution: Carefully examine the chromatograms of Glaucine and this compound to ensure they are co-eluting perfectly. Even a slight separation can lead to differential matrix effects.
-
Adjust Chromatography: If separation is observed, modify the chromatographic method (e.g., gradient, flow rate, column chemistry) to achieve co-elution.
-
Assess IS-Normalized Matrix Factor: Calculate the IS-normalized MF across multiple matrix lots. A value close to 1 indicates that the IS is effectively compensating for the matrix effect.
-
Re-optimize Sample Preparation: If the IS-normalized MF is not consistent or close to 1, a more effective sample cleanup is necessary to reduce the overall matrix effect.
-
Verify IS Quality: Ensure the purity and stability of the this compound internal standard.
Experimental Protocols & Data Presentation
The following sections provide illustrative experimental protocols and data tables for assessing matrix effects, based on established bioanalytical method validation guidelines.
Protocol for Post-Extraction Spike Experiment to Determine Matrix Factor
-
Prepare Blank Matrix Extracts: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.
-
Prepare Neat Solutions: Prepare a series of neat solutions of Glaucine and this compound in the final reconstitution solvent at low and high quality control (LQC and HQC) concentrations.
-
Prepare Post-Spike Samples: Spike the extracted blank matrix samples with Glaucine and this compound to the same LQC and HQC concentrations as the neat solutions.
-
LC-MS Analysis: Analyze the neat solutions and post-spike samples using the developed LC-MS method.
-
Calculate Matrix Factor:
-
MF = (Mean peak area of post-spike samples) / (Mean peak area of neat solutions)
-
IS-Normalized MF = (MF of Glaucine) / (MF of this compound)
-
Illustrative Quantitative Data
The following tables present example data from a matrix effect assessment.
Table 1: Matrix Factor (MF) for Glaucine and this compound
| Matrix Lot | Glaucine MF (LQC) | Glaucine MF (HQC) | This compound MF (LQC) | This compound MF (HQC) |
| 1 | 0.78 | 0.81 | 0.80 | 0.82 |
| 2 | 0.82 | 0.85 | 0.83 | 0.86 |
| 3 | 0.75 | 0.79 | 0.77 | 0.80 |
| 4 | 0.85 | 0.88 | 0.86 | 0.89 |
| 5 | 0.79 | 0.83 | 0.81 | 0.84 |
| 6 | 0.81 | 0.84 | 0.82 | 0.85 |
| Mean | 0.80 | 0.83 | 0.81 | 0.84 |
| %CV | 4.9% | 4.2% | 4.3% | 3.9% |
Table 2: Internal Standard Normalized Matrix Factor (IS-Normalized MF)
| Matrix Lot | IS-Normalized MF (LQC) | IS-Normalized MF (HQC) |
| 1 | 0.98 | 0.99 |
| 2 | 0.99 | 0.99 |
| 3 | 0.97 | 0.99 |
| 4 | 0.99 | 0.99 |
| 5 | 0.98 | 0.99 |
| 6 | 0.99 | 0.99 |
| Mean | 0.98 | 0.99 |
| %CV | 0.8% | 0.0% |
Interpretation of Data:
-
In Table 1, the mean MF values for both Glaucine and this compound are less than 1, indicating the presence of ion suppression.
-
In Table 2, the IS-normalized MF is very close to 1 with a low coefficient of variation (%CV), suggesting that this compound is adequately compensating for the observed matrix effect. If the %CV for the IS-normalized MF exceeds 15%, it indicates that the internal standard is not tracking the analyte, and further method optimization is required.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Glaucine-d6 in different biological matrices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Glaucine-d6 in various biological matrices. The following information is designed to help you anticipate and troubleshoot potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound neat stock solutions?
A1: Based on supplier recommendations, neat stock solutions of this compound should be stored at -20°C to ensure long-term stability. It is crucial to refer to the Certificate of Analysis provided by the supplier for lot-specific storage information.
Q2: How stable is this compound in biological matrices like plasma and urine?
A2: Direct stability data for this compound in biological matrices is not extensively published. However, studies on similar aporphine alkaloids, such as apomorphine, have shown instability in plasma at physiological pH and temperature.[1][2] Therefore, it is crucial to perform your own stability assessments under your specific experimental conditions. We provide detailed protocols for these assessments in the "Experimental Protocols" section.
Q3: What are the common stability tests I should perform for this compound in my biological matrix?
A3: According to regulatory guidelines for bioanalytical method validation, you should assess the following types of stability for this compound in your chosen matrix:
-
Freeze-Thaw Stability: To evaluate the impact of repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: To determine stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: To ensure stability for the entire storage period of your study samples.[3][4][5]
-
Autosampler (Post-Preparative) Stability: To assess stability of the processed samples in the autosampler.[6][7][8]
Q4: Are there any known issues with the stability of deuterated internal standards like this compound?
A4: Deuterated internal standards are generally robust, but issues like back-exchange of deuterium atoms for hydrogen ions can occur, especially under acidic or basic conditions.[9][10] It is good practice to reconstitute and store deuterated standards in appropriate solvents and to verify their stability as part of method validation.
Q5: What are the known metabolites of Glaucine?
A5: Studies in rats have shown that glaucine undergoes several metabolic transformations, including O-demethylation, N-demethylation, hydroxylation, and N-oxidation. These metabolites can also be conjugated through glucuronidation and/or sulfation.[11][12] While this doesn't directly measure the stability of the parent drug, it highlights the enzymatic pathways that can lead to its degradation in a biological system.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High variability in this compound response between samples. | 1. Inconsistent sample handling and storage. 2. Degradation of this compound during sample preparation. 3. Matrix effects affecting ionization.[13] 4. Inconsistent addition of the internal standard. | 1. Ensure all samples are handled and stored under identical, validated conditions. 2. Perform short-term stability tests to assess degradation during your sample preparation workflow. Consider adding antioxidants like ascorbic acid or mercaptoethanol, which have been shown to stabilize similar compounds.[1][2] 3. Evaluate matrix effects during method validation. 4. Review your procedure for adding the internal standard to ensure consistency. |
| Loss of this compound signal over time in stored samples. | 1. Long-term instability at the current storage temperature. 2. Adsorption to storage containers. | 1. Conduct long-term stability studies at different temperatures (e.g., -20°C vs. -80°C) to determine the optimal storage condition.[3] 2. Test different types of storage tubes (e.g., polypropylene, low-binding tubes) to minimize adsorption. |
| Unexpected peaks appearing near the this compound peak. | 1. In-source fragmentation or deuterium-hydrogen exchange in the mass spectrometer.[9] 2. Presence of impurities in the this compound standard. | 1. Optimize mass spectrometer source conditions. 2. Check the purity of your this compound standard as specified in the Certificate of Analysis. |
| Poor recovery of this compound during sample extraction. | 1. Suboptimal extraction procedure. 2. Binding of this compound to plasma proteins. | 1. Optimize your extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). 2. Consider methods to disrupt protein binding before extraction. |
Data Summary
| Compound | Matrix | Storage Condition | Stability (Half-life) | Stabilizer |
| Apomorphine | Plasma | 37°C, pH 7.4 | 39 minutes | None |
| Apomorphine | Plasma | Frozen | Stable for 4 weeks | None |
| Apomorphine | Plasma | Frozen | Stable for at least 10 weeks | 5mM Ascorbic Acid |
This table is based on data for apomorphine and should be used as a general guide.[1][2] It is essential to perform stability studies for this compound under your specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key stability experiments. These should be adapted to your specific laboratory conditions and analytical methods.
Protocol 1: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Procedure:
-
Prepare replicate quality control (QC) samples at low and high concentrations of this compound in the matrix of interest (e.g., plasma, urine).
-
Analyze one set of fresh QC samples (Cycle 0).
-
Freeze the remaining QC samples at your intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Once thawed, refreeze them for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat this cycle for a predetermined number of cycles (typically 3-5).
-
After the final cycle, analyze the samples and compare the results to the Cycle 0 samples.
-
-
Acceptance Criteria: The mean concentration at each cycle should be within ±15% of the nominal concentration.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of this compound in the matrix at room temperature for a period equivalent to the sample preparation and handling time.
-
Procedure:
-
Prepare replicate QC samples at low and high concentrations.
-
Keep the samples at room temperature for a defined period (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the results to freshly prepared and analyzed QC samples.
-
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
Protocol 3: Long-Term Stability Assessment
-
Objective: To determine the stability of this compound in the matrix for the duration of the study sample storage.
-
Procedure:
-
Prepare a sufficient number of QC samples at low and high concentrations.
-
Store the samples at the intended storage temperature (e.g., -20°C or -80°C).
-
Analyze a set of QC samples at regular intervals (e.g., 1, 3, 6, and 12 months).
-
Compare the results to the initial analysis at time zero.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.
Protocol 4: Autosampler (Post-Preparative) Stability Assessment
-
Objective: To assess the stability of this compound in the processed sample extract while stored in the autosampler.
-
Procedure:
-
Extract a set of QC samples at low and high concentrations.
-
Place the extracts in the autosampler at the set temperature (e.g., 4°C).
-
Analyze the samples immediately (time zero) and then re-inject them at specified time points (e.g., 12, 24, 48 hours).
-
Compare the results from the later time points to the initial results.
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial concentration.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the stability testing of this compound.
Figure 1. A generalized workflow for the preparation of biological samples for this compound analysis.
Figure 2. A logical diagram for troubleshooting inconsistent this compound analytical results.
References
- 1. Stability of apomorphine in plasma and its determination by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of apomorphine in frozen plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Assessing the long-term stability of anti-drug antibodies in method validation: what is the added value? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Addressing ion suppression in glaucine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and other common challenges encountered during the quantification of glaucine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in glaucine quantification?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization of the target analyte, in this case, glaucine, is inhibited by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[2] Biological samples like plasma and urine are complex matrices containing numerous endogenous components such as phospholipids, salts, and proteins that can cause ion suppression.[3]
Q2: How can I identify if ion suppression is affecting my glaucine analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a glaucine standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract without glaucine) is then injected onto the LC system. A dip in the baseline signal at the retention time of glaucine indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What are the most common sources of ion suppression in bioanalytical methods?
A3: The primary sources of ion suppression in bioanalysis are endogenous matrix components that are not completely removed during sample preparation. These include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression, particularly in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ionization process.
-
Proteins: Although most proteins are removed during sample preparation, residual amounts can still contribute to ion suppression.
-
Co-administered Drugs and their Metabolites: Other compounds present in the sample can co-elute with glaucine and compete for ionization.[4]
Q4: What is a suitable internal standard (IS) for glaucine quantification and why is it important?
A4: The ideal internal standard for glaucine quantification is a stable isotope-labeled (SIL) version of glaucine, such as deuterated glaucine (glaucine-d3 or glaucine-d6).[5][6] A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization behavior. This allows it to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects like ion suppression.[5] If a SIL-IS is not available, a structural analog of glaucine that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your glaucine quantification experiments.
Issue 1: Low or Inconsistent Glaucine Signal Intensity
Possible Cause: Significant ion suppression from matrix components.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all phospholipids. Acetonitrile is a common precipitation solvent.
-
Liquid-Liquid Extraction (LLE): This technique offers better cleanup than PPT by partitioning glaucine into an immiscible organic solvent, leaving many interfering components in the aqueous phase. As glaucine is a basic compound, adjusting the pH of the sample to a basic pH (e.g., pH 9-10) will facilitate its extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing matrix interferences. For a basic compound like glaucine, a mixed-mode cation exchange SPE sorbent can be very effective.
-
-
Optimize Chromatography:
-
Improve Separation: Ensure that glaucine is chromatographically separated from the regions of significant ion suppression. This can be achieved by modifying the gradient elution profile or trying a different analytical column with a different stationary phase.
-
Use a Diverter Valve: If your LC system is equipped with a diverter valve, you can divert the early and late eluting, highly interfering matrix components away from the mass spectrometer.
-
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[4] However, this will also reduce the concentration of glaucine, so this approach is only feasible if the analyte concentration is high enough to be detected after dilution.
-
Change Ionization Source/Polarity: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression.[2] Alternatively, if operating in positive ion mode, switching to negative ion mode (if glaucine shows a response) might help, as fewer matrix components ionize in negative mode.
Issue 2: Poor Reproducibility and Accuracy
Possible Cause: Inadequate compensation for matrix effects.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, using a deuterated glaucine internal standard is the most reliable way to correct for variability caused by matrix effects.[5] The SIL-IS will experience the same degree of ion suppression as the analyte, allowing for an accurate ratio-based quantification.
-
Matrix-Matched Calibrants and Quality Controls: If a SIL-IS is not available, preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects. However, this does not account for lot-to-lot variability in the matrix.
Issue 3: High Background Noise or Carryover
Possible Cause: Contamination of the LC-MS/MS system.
Troubleshooting Steps:
-
Thorough Cleaning of the Ion Source: The ion source can become contaminated with non-volatile matrix components over time, leading to high background and reduced sensitivity. Regular cleaning of the ion source components as per the manufacturer's instructions is crucial.
-
Implement a Robust Column Wash: At the end of each chromatographic run, include a high-organic wash step to elute any strongly retained compounds from the column.
-
Check for Carryover: Inject a blank solvent sample immediately after a high-concentration standard or sample to ensure that there is no carryover of the analyte to the next injection. If carryover is observed, optimize the injector wash procedure.
Data Presentation
The following tables summarize the expected performance of different sample preparation techniques for the analysis of alkaloids in biological matrices. Note that the optimal method should be empirically determined for your specific application.
Table 1: Comparison of Sample Preparation Techniques for Alkaloid Quantification in Plasma
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect (Ion Suppression) | Throughput |
| Protein Precipitation (PPT) | 80 - 100% | High | High |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | Medium | Medium |
| Solid-Phase Extraction (SPE) | 85 - 105% | Low | Medium to High (with automation) |
Table 2: Example Recovery and Matrix Effect Data for Aporphine Alkaloids using SPE
| Analyte | Sample Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Apomorphine | Human Plasma | SPE (Oasis HLB) | 73.4 | Not Reported | [7] |
| Apomorphine Sulfate | Human Plasma | SPE (Oasis HLB) | 81.1 | Not Reported | [7] |
| Norapomorphine | Human Plasma | SPE (Oasis HLB) | 58.6 | Not Reported | [7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Glaucine from Human Plasma
-
Sample Preparation:
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., glaucine-d3 at 100 ng/mL in methanol).
-
Add 50 µL of 1 M sodium carbonate buffer (pH 10) and vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 2: Solid-Phase Extraction (SPE) of Glaucine from Human Plasma
This protocol is adapted from a method for apomorphine, a structurally similar aporphine alkaloid.[7]
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of internal standard solution (e.g., glaucine-d3 at 100 ng/mL in methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Procedure (using a mixed-mode cation exchange or a polymeric reversed-phase sorbent like Oasis HLB):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute glaucine with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
Protocol 3: UPLC-MS/MS Analysis of Glaucine
This is a suggested starting point for method development.
-
UPLC System: A suitable UPLC system.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (suggested):
-
Glaucine: Precursor ion (Q1): m/z 356.2 -> Product ion (Q3): m/z 206.1 (This would need to be optimized).
-
Glaucine-d3 (IS): Precursor ion (Q1): m/z 359.2 -> Product ion (Q3): m/z 206.1 (This would need to be optimized).
-
-
Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for glaucine and its internal standard by infusing a standard solution.
Visualizations
Caption: Mechanism of Ion Suppression in ESI-MS.
Caption: Troubleshooting workflow for low glaucine signal.
Caption: Solid-Phase Extraction (SPE) workflow for glaucine.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. biotage.com [biotage.com]
- 3. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. LC-MS/MS simultaneous quantification of apomorphine and its major metabolites in human plasma: Application to clinical comparative bioavailability evaluation for the apomorphine sublingual film and a subcutaneous product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in Glaucine-d6 Analysis
Welcome to the technical support center for Glaucine-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize carryover during their liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern in this compound analysis?
A1: Carryover is the appearance of a small portion of an analyte from a preceding sample in a subsequent analysis. In the context of this compound analysis, this can lead to inaccurate quantification, particularly when a high-concentration sample is followed by a low-concentration one. This is a significant concern in regulated bioanalysis, where accuracy and precision are paramount.
Q2: What are the common sources of carryover in an LC-MS system?
A2: Carryover can originate from various components of the LC-MS system that come into contact with the sample. The most common sources include:
-
Autosampler: The injection needle, syringe, sample loop, and valve rotor seals are primary sites for analyte adsorption.
-
LC Column: The column frit and the stationary phase can retain analytes, which may then elute in subsequent runs.
-
Tubing and Connections: Dead volumes and improperly seated fittings can trap sample residues.
-
Mass Spectrometer Ion Source: Contamination of the ion source can lead to a persistent background signal, which can be mistaken for carryover.
Q3: Are certain compounds more prone to carryover?
A3: Yes, compounds with "sticky" properties are more likely to cause carryover. Basic compounds, like the alkaloid Glaucine, can exhibit strong interactions with surfaces in the LC system, particularly with acidic silanol groups on silica-based columns or glass vials. This makes them more susceptible to carryover issues.
Troubleshooting Guides
Issue 1: Persistent this compound Signal in Blank Injections
If you are observing a peak for this compound in your blank injections following a high-concentration sample, follow this troubleshooting workflow:
Figure 1: Troubleshooting workflow for this compound carryover.
Step 1: Isolate the Source of Carryover
To determine if the carryover is originating from the LC system (autosampler, tubing) or the analytical column, perform the following experiment:
-
Experimental Protocol:
-
Remove the analytical column and replace it with a union.
-
Inject a high-concentration this compound standard.
-
Immediately follow with a series of blank injections (mobile phase or reconstitution solvent).
-
Monitor for the presence of the this compound peak in the blank injections.
-
-
Interpretation of Results:
-
Peak Present: The carryover is originating from the LC system (autosampler). Proceed to Issue 2 .
-
Peak Absent or Significantly Reduced: The carryover is primarily from the analytical column. Proceed to Issue 3 .
-
Issue 2: System (Autosampler) Carryover
If the carryover is confirmed to be from the autosampler, the following steps can be taken to mitigate it.
1. Optimize the Autosampler Wash Protocol
The composition of the wash solvent and the wash program parameters are critical for effectively removing this compound from the injection system.
-
Experimental Protocol: Wash Solvent Screening
-
Prepare a series of different wash solvents with varying compositions.
-
After injecting a high-concentration this compound standard, run a blank injection using each of the wash protocols.
-
Compare the carryover percentage for each wash condition. The carryover percentage can be calculated as: (Peak Area in Blank / Peak Area in High Standard) * 100.
-
-
Data Presentation: Effect of Wash Solvent Composition on this compound Carryover
| Wash Solvent Composition | This compound Carryover (%) |
| 90:10 Water:Acetonitrile (v/v) | 0.5% |
| 50:50 Methanol:Acetonitrile (v/v) | 0.2% |
| 75:25 Acetonitrile:Isopropanol (v/v) | 0.1% |
| 0.1% Formic Acid in 90:10 Acetonitrile:Water (v/v) | 0.05% |
| 50:50:0.1 DMSO:Methanol:Formic Acid (v/v/v) | <0.01% |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
-
Recommendations:
-
Increase Organic Strength: Use a wash solvent with a higher percentage of organic solvent than the initial mobile phase conditions. Since this compound is soluble in methanol and chloroform, consider wash solvents containing these or other strong organic solvents like acetonitrile and isopropanol.
-
Use an Acidic Additive: As Glaucine is a basic compound, adding a small amount of acid (e.g., 0.1-0.5% formic acid or acetic acid) to the wash solvent can help to protonate the molecule, increasing its solubility in the wash solvent and reducing its interaction with surfaces.
-
Employ a Multi-Solvent Wash: Utilize a sequence of washes with different solvents to remove a wider range of contaminants. For example, a wash with a high-organic, acidic solvent followed by a wash with a weaker solvent to prepare for the next injection.
-
2. Modify Wash Program Parameters
-
Increase Wash Volume and Duration: Ensure the wash volume is sufficient to completely flush the needle and sample loop. Increase the duration of the needle wash.
-
Implement Pre- and Post-Injection Washes: Washing the needle both before and after injection can significantly reduce carryover.
-
Data Presentation: Effect of Wash Program on this compound Carryover
| Wash Program Parameter | Setting | This compound Carryover (%) |
| Wash Volume | 200 µL | 0.15% |
| 500 µL | 0.08% | |
| 1000 µL | 0.04% | |
| Wash Cycles | 1 | 0.1% |
| 2 | 0.05% | |
| 3 | <0.02% |
Note: The data presented in this table is illustrative.
3. Inspect and Clean Autosampler Components
If optimizing the wash protocol is insufficient, manual cleaning of autosampler components may be necessary.
-
Procedure:
-
Carefully remove the injection needle, sample loop, and rotor seal from the injection valve.
-
Sonicate these parts in a strong solvent mixture (e.g., 50:50 isopropanol:methanol) for 15-20 minutes.
-
Rinse thoroughly with a weaker solvent (e.g., methanol) and dry completely before reinstallation.
-
If carryover persists, consider replacing these consumable parts.
-
Issue 3: Column Carryover
If the carryover is isolated to the analytical column, the following strategies can be employed.
1. Implement a High-Organic Column Wash
At the end of each analytical run or batch, incorporate a high-organic wash step to elute strongly retained compounds.
-
Experimental Protocol:
-
After the elution of this compound, add a step to the gradient that ramps up to 95-100% of a strong organic solvent (e.g., acetonitrile or methanol).
-
Hold at this high organic composition for several column volumes before returning to the initial conditions for re-equilibration.
-
2. Consider Column Backflushing
Contaminants and strongly retained compounds often accumulate at the head of the column. A backflushing setup can be effective in removing these.
Figure 2: Simplified diagram of a column backflushing setup.
3. Evaluate Alternative Column Chemistries
If carryover persists, the interaction between this compound and the stationary phase may be too strong.
-
Recommendation: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a polymer-based column) or a column with end-capping to reduce the number of free silanol groups.
General Best Practices to Minimize Carryover
-
Injection Sequence: When possible, run samples in order of increasing concentration. If this is not feasible, run a blank injection after any suspected high-concentration sample.
-
Sample Solvent: Ensure that the sample solvent is compatible with the initial mobile phase conditions. A sample solvent that is much stronger than the mobile phase can cause peak distortion and may contribute to carryover.
-
System Maintenance: Regularly perform preventative maintenance on your LC-MS system, including cleaning the ion source and replacing worn consumable parts.
Glaucine-d6 Internal Standard: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glaucine-d6 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled version of Glaucine. In quantitative bioanalysis, an internal standard (IS) like this compound is added at a known concentration to all samples, including calibration standards and quality controls.[1][2][3] Its purpose is to compensate for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][3] By comparing the analyte (Glaucine) response to the internal standard response, more accurate and precise quantification can be achieved.[3]
Q2: Why is a stable isotope-labeled internal standard like this compound preferred?
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative LC-MS/MS.[1] Because this compound has the same chemical structure and physicochemical properties as Glaucine, it behaves nearly identically during sample extraction, chromatography, and ionization.[1] This close similarity allows it to effectively track and correct for variations that affect the analyte, leading to improved data reliability.[1][4]
Q3: What are the potential sources of variability in the this compound signal?
Variability in the internal standard response can arise from several sources throughout the analytical workflow.[1][5] These can be broadly categorized as:
-
Sample Preparation: Inconsistent pipetting, incomplete extraction, or issues with evaporation and reconstitution steps.[1][3]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent responses.[1][4]
-
Instrumental Issues: Fluctuations in the LC pump, autosampler, or mass spectrometer performance can cause signal drift or instability.[1]
-
Chromatographic Issues: Poor peak shape or shifts in retention time can affect the integration and measurement of the IS peak. Deuterated standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte.[6][7]
Q4: What is an acceptable level of variability for the this compound internal standard?
While there is no universally fixed acceptance criterion, a common practice in regulated bioanalysis is to investigate samples where the internal standard response is outside of 50-150% of the mean IS response for the entire analytical batch.[1] However, it is crucial to monitor the IS response trends throughout the run. Consistent drifts or sudden shifts, even within this range, may indicate a problem that needs investigation.[2]
Troubleshooting Guide
Unexpected variability in the this compound internal standard signal can compromise the accuracy of your results. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting this compound Internal Standard Variability
| Observed Problem | Potential Root Cause(s) | Recommended Solution(s) |
| Random, sporadic high or low IS response in a few samples | Pipetting errors during IS addition or sample transfer. Incomplete sample vortexing/mixing. | Review pipetting technique and ensure proper calibration of pipettes. Ensure thorough vortexing of samples after IS addition. Re-prepare and re-inject the affected samples if possible. |
| Gradual, consistent decrease or increase in IS response across the analytical run | LC system instability (pump pressure fluctuations, mobile phase composition changes). MS source contamination or temperature drift. Deterioration of the IS solution over time in the autosampler. | Monitor LC pressure and ensure stable mobile phase delivery. Clean the MS source. Prepare fresh IS working solution and keep it cooled in the autosampler. |
| Abrupt change in IS response for a section of the run | Autosampler malfunction (e.g., air bubble in the syringe, incorrect injection volume). Change in matrix type or quality (e.g., switch from plasma to lipemic plasma). | Purge the autosampler injection system. Inspect samples for visual differences (e.g., precipitation, high lipid content). Re-inject a known good sample to check instrument performance. |
| Low IS response in all samples, including standards and QCs | Incorrectly prepared IS working solution (concentration too low). Inefficient extraction recovery of the IS. Significant ion suppression across the entire batch. | Prepare a fresh IS working solution and re-run the batch. Optimize the extraction procedure to improve recovery. Evaluate and mitigate matrix effects (e.g., dilute samples, use a more efficient cleanup method). |
| High IS response in all samples, including standards and QCs | Incorrectly prepared IS working solution (concentration too high). Co-eluting matrix components causing ion enhancement. | Prepare a fresh IS working solution and re-run the batch. Improve chromatographic separation to resolve the IS from interfering matrix components. |
| IS peak shape is poor (e.g., fronting, tailing, or split) | Column degradation or contamination. Inappropriate mobile phase composition. Co-eluting interferences. | Replace the analytical column. Optimize the mobile phase pH or organic content. Improve sample cleanup to remove interfering substances. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
This protocol outlines the steps for preparing a working solution of this compound for spiking into samples.
-
Primary Stock Solution:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in a high-purity solvent (e.g., methanol, acetonitrile) to achieve a stock concentration of 1 mg/mL.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.
-
-
Intermediate Stock Solution:
-
Perform a serial dilution from the primary stock solution to create an intermediate stock at a concentration of, for example, 10 µg/mL.
-
Use the same high-purity solvent for dilution.
-
-
Working Solution:
-
Dilute the intermediate stock solution with the appropriate solvent (often the initial mobile phase composition) to the final concentration that will be used for spiking samples. This concentration should be optimized during method development to provide a stable and appropriate signal intensity.
-
Prepare a fresh working solution for each analytical batch to minimize the risk of degradation or concentration changes due to evaporation.
-
Visualizations
LC-MS/MS Workflow for Glaucine Analysis
The following diagram illustrates a typical workflow for the analysis of Glaucine using this compound as an internal standard, highlighting potential sources of variability.
Caption: Workflow for Glaucine analysis with potential variability sources.
Troubleshooting Logic for IS Variability
This diagram outlines a decision-making process for troubleshooting variability in the this compound internal standard.
Caption: Decision tree for troubleshooting this compound variability.
References
- 1. gtfch.org [gtfch.org]
- 2. researchgate.net [researchgate.net]
- 3. (±)-Glaucine hydrobromide | 50722-32-2 | ACA72232 [biosynth.com]
- 4. HPLC Method for Quantitative Determination of Glaucine in Glaucium (Papaveraceae) [mjms.mums.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. fda.gov [fda.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Glaucine Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level glaucine detection in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting low levels of glaucine?
A1: For trace-level detection of glaucine, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is widely regarded as the gold standard due to its high sensitivity and selectivity. Other sensitive methods include Gas Chromatography-Mass Spectrometry (GC-MS) and advanced electrochemical sensors.[1] Aptamer-based biosensors are an emerging technology showing promise for highly sensitive and specific detection.
Q2: How can I improve the recovery of glaucine from complex biological matrices like plasma or urine?
A2: Optimizing your sample preparation protocol is crucial for good recovery. For biological fluids, techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to remove interfering substances and concentrate the analyte.[2][3] It is essential to adjust the pH of the sample to ensure glaucine is in the appropriate form for extraction. For instance, maintaining an alkaline pH will keep glaucine in its free base form, which is more soluble in organic solvents used in LLE.[2][3]
Q3: I am observing high background noise in my chromatogram when using HPLC-UV. What could be the cause?
A3: High background noise in HPLC-UV can stem from several sources. Common causes include contaminated mobile phase, a dirty flow cell in the detector, or an aging detector lamp. Ensure your solvents are of high purity and have been properly degassed. You can try flushing the system with a strong solvent like isopropanol to clean the flow path and detector cell. If the problem persists, the UV lamp may need replacement.
Q4: My electrochemical sensor for glaucine shows poor reproducibility. What are the potential reasons?
A4: Poor reproducibility in electrochemical sensors can be due to electrode surface fouling, inconsistencies in electrode modification, or changes in the sample matrix (e.g., pH, ionic strength). It is critical to have a consistent electrode cleaning and activation protocol between measurements. If you are using modified electrodes, ensure the modification procedure is highly controlled to guarantee a uniform surface.
Q5: Are there any commercially available aptamers for glaucine detection?
A5: Currently, there are no widely available, pre-validated commercial aptamers specifically for glaucine. However, aptamers can be selected for a wide range of target molecules, including alkaloids, through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). Researchers can either undertake the SELEX process in their lab or collaborate with specialized companies to develop custom aptamers for glaucine.
Troubleshooting Guides
HPLC and HPLC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Peak for Glaucine | 1. Incorrect mobile phase composition. 2. Column degradation. 3. Sample degradation. 4. MS source is dirty or not optimized. | 1. Prepare fresh mobile phase and ensure correct pH. 2. Use a new or validated column. 3. Prepare fresh glaucine standards and samples. 4. Clean and tune the mass spectrometer source. |
| Peak Tailing or Fronting | 1. Column overload. 2. Mismatched solvent strength between sample and mobile phase. 3. Presence of active sites on the column. | 1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the initial mobile phase. 3. Use a column with end-capping or add a competing base to the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Temperature variations. | 1. Purge the pump to remove air bubbles and check for leaks. 2. Use a mobile phase preparation protocol that is consistent. 3. Use a column oven to maintain a stable temperature. |
| Matrix Effects in MS Detection (Ion Suppression/Enhancement) | 1. Co-eluting endogenous compounds from the sample matrix. 2. High salt concentration in the final sample. | 1. Improve sample cleanup using SPE or LLE. 2. Modify the chromatographic method to better separate glaucine from interfering compounds. 3. Perform a post-extraction spike to evaluate matrix effects. |
Electrochemical Detection
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal | 1. Inactive electrode surface. 2. Incorrect potential window. 3. Low concentration of supporting electrolyte. | 1. Polish and electrochemically clean the working electrode. 2. Optimize the potential range using cyclic voltammetry with a standard solution. 3. Ensure the supporting electrolyte concentration is adequate (e.g., 0.1 M). |
| High Background Current | 1. Contaminated electrolyte or glassware. 2. Presence of electroactive interfering species in the sample. | 1. Use high-purity water and reagents. Clean all glassware thoroughly. 2. Implement a sample cleanup step (e.g., SPE) before analysis. |
| Drifting Baseline | 1. Unstable reference electrode. 2. Temperature fluctuations. 3. Changes in the electrode surface over time. | 1. Check the filling solution of the reference electrode and ensure it is not clogged. 2. Perform the experiment in a temperature-controlled environment. 3. Re-polish or re-modify the working electrode. |
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the detection of glaucine.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| HPLC-UV | Pharmaceutical Formulation | 13 µg/mL | 20 µg/mL | Not Specified | [4] |
| DPV | Pharmaceutical Preparations & Urine | ~0.15 µg/mL | Not Specified | Up to 250 µg/mL | [5] |
| LC-MS/MS | Urine | Detectable after 2 mg/kg dose in rats | Not Specified | Not Specified | [1] |
| HPLC-UV | Sheep Plasma | 0.01 µg/mL | 0.02 µg/mL | 0.02 - 12 µg/mL | [6] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Glaucine in Urine
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment: To 1 mL of urine, add 100 µL of an appropriate internal standard solution. Adjust the pH of the sample to approximately 6.0 with 0.1 M phosphate buffer.[7]
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove polar interferences. Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the glaucine and internal standard from the cartridge using 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Method for Glaucine Quantification
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glaucine: Precursor ion (Q1) m/z 356.2 -> Product ions (Q3) m/z 207.1, 340.1 (quantifier and qualifier).
-
(Note: An appropriate deuterated internal standard should be used with its corresponding MRM transition.)
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument used.
-
Visualizations
Caption: Workflow for glaucine detection in biological samples.
Caption: Aptamer-based colorimetric glaucine detection mechanism.
References
- 1. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forensicresources.org [forensicresources.org]
- 8. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of formulation excipients on Glaucine-d6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of formulation excipients on the analysis of Glaucine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical issues when measuring this compound in formulated products?
The most prevalent issues encountered during the analysis of this compound from a formulation matrix are related to "matrix effects". These effects, caused by formulation excipients, can lead to:
-
Ion Suppression or Enhancement: Excipients co-eluting with this compound can alter the ionization efficiency in the mass spectrometer source, leading to a suppressed or enhanced signal and, therefore, inaccurate quantification.
-
Chromatographic Peak Distortion: High concentrations of certain excipients can affect the chromatography, leading to peak tailing, fronting, or shifts in retention time for this compound.
-
System Contamination: Some excipients, particularly polymers and surfactants, can build up in the analytical column and mass spectrometer, leading to a gradual decline in performance and "ghost peaks" in subsequent runs.
Q2: Which formulation excipients are most likely to interfere with this compound analysis by LC-MS/MS?
While any component of the formulation matrix can potentially cause interference, some excipients are more commonly problematic for LC-MS/MS analysis. These include:
-
Polymers: Polyethylene glycols (PEGs) and their derivatives are well-known for causing ion suppression and building up on analytical columns.
-
Surfactants: Polysorbates (e.g., Tween® 80) and other surfactants can cause significant ion suppression and contaminate the MS system.
-
Solubilizing Agents: Cyclodextrins and other solubilizers can form complexes with the analyte or interfere with the ionization process.
-
High concentrations of salts and buffers: These can affect the ionization efficiency and lead to salt buildup in the mass spectrometer.
Q3: How can I determine if excipients are affecting my this compound analysis?
A systematic approach is required to identify the source of interference. A recommended workflow is outlined below. Key experiments include:
-
Post-column Infusion: This experiment helps to identify regions of ion suppression or enhancement in the chromatogram. A solution of this compound is continuously infused into the mass spectrometer while a blank formulation matrix is injected. Dips in the baseline signal of this compound indicate the retention times at which excipients are eluting and causing ion suppression.
-
Systematic Exclusion of Excipients: Prepare a series of blank formulations, each with one excipient removed. Analyzing these can help to pinpoint the specific excipient causing the interference.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
| Possible Cause | Troubleshooting Step |
| Ion Suppression | 1. Perform a post-column infusion experiment to confirm ion suppression from the formulation matrix. 2. Improve chromatographic separation: Modify the gradient, mobile phase, or use a different column chemistry to separate this compound from the interfering excipients. 3. Optimize sample preparation: Use a more rigorous extraction method (e.g., solid-phase extraction) to remove the interfering excipients. 4. Dilute the sample: If the concentration of Glaucine allows, diluting the sample can reduce the concentration of interfering excipients and mitigate the matrix effect. |
| Poor Ionization | 1. Optimize MS source parameters: Adjust parameters such as spray voltage, gas flow, and temperature to maximize the this compound signal. 2. Check mobile phase pH: Ensure the mobile phase pH is optimal for the ionization of Glaucine. |
Issue 2: Poor Peak Shape or Shifting Retention Time for this compound
| Possible Cause | Troubleshooting Step |
| Column Overloading | 1. Dilute the sample: High concentrations of excipients can overload the analytical column. 2. Reduce injection volume. |
| Column Contamination | 1. Implement a column wash step: Use a strong solvent at the end of each run to wash the column. 2. Use a guard column to protect the analytical column from strongly retained excipients. |
| Secondary Interactions | 1. Adjust mobile phase: Modify the pH or ionic strength of the mobile phase to reduce secondary interactions between this compound and the column. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
-
System Setup:
-
Configure the LC-MS/MS system for the analysis of this compound.
-
Use a T-junction to introduce a solution of this compound (at a constant, appropriate concentration) into the mobile phase flow after the analytical column but before the mass spectrometer.
-
-
Procedure:
-
Begin infusing the this compound solution at a constant flow rate.
-
Monitor the signal of this compound to establish a stable baseline.
-
Inject a blank formulation matrix (containing all excipients but no this compound) onto the LC system.
-
Monitor the this compound signal during the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression from the mobile phase.
-
A drop in the this compound signal at a specific retention time indicates that a component of the formulation matrix is eluting from the column and causing ion suppression at that point.
-
Visualizations
Caption: Workflow for troubleshooting matrix effects in this compound analysis.
Caption: Logical diagram of excipient interference points in LC-MS/MS analysis.
Technical Support Center: Strategies for Eliminating Matrix Effects in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, assess, and mitigate matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in bioanalysis?
The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of a bioanalytical method.[2][3][4] Endogenous components like phospholipids, proteins, and salts, or exogenous substances such as anticoagulants and dosing vehicles, can all contribute to the matrix effect.[1][5]
Q2: How can I detect the presence of a matrix effect in my LC-MS/MS assay?
Several methods can be employed to detect matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank, extracted sample matrix.[1][3] Any fluctuation (dip or peak) in the baseline signal at the analyte's retention time indicates the presence of ion suppression or enhancement.[1][3]
-
Post-Extraction Spike: This is a quantitative assessment where a known amount of analyte is spiked into a blank matrix extract and a neat solvent. The peak areas are then compared. A significant difference indicates a matrix effect.[1][5] The ratio of the analyte response in the matrix to the response in a neat solution is known as the Matrix Factor (MF).[5] An MF less than 1 signifies ion suppression, while an MF greater than 1 indicates ion enhancement.[5]
-
Parallelism Experiments: By assessing the effects of dilution on the quantification of endogenous analytes in a matrix, one can evaluate selectivity and matrix effects.
Q3: What are the most common sources of matrix effects in plasma and serum samples?
Phospholipids are a major contributor to matrix effects in plasma and serum samples. These components of cell membranes are notorious for causing ion suppression and can co-extract with analytes during common sample preparation techniques like protein precipitation. Other sources include salts, proteins, and anticoagulants used during sample collection.[1]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in my analytical results.
Possible Cause: Undetected matrix effects can significantly impact the reproducibility and accuracy of your assay.[3][4]
Troubleshooting Steps:
-
Assess for Matrix Effects: If not already done, perform a post-column infusion experiment to qualitatively identify regions of ion suppression or enhancement in your chromatogram. Follow this with a quantitative post-extraction spike experiment to determine the matrix factor.
-
Optimize Sample Preparation: If a matrix effect is confirmed, your current sample preparation method may not be sufficiently removing interfering components. Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][6]
-
Chromatographic Optimization: Adjust your chromatographic conditions to separate the analyte from the interfering matrix components.[2] This can involve changing the mobile phase composition, gradient profile, or even the type of stationary phase.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected by ion suppression or enhancement in a similar manner.[1][3]
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the chromatographic regions where ion suppression or enhancement occurs.
Methodology:
-
Prepare a standard solution of the analyte at a concentration that gives a stable and mid-range signal.
-
Set up an infusion pump to deliver the analyte solution directly to the mass spectrometer's ion source via a T-junction placed after the analytical column.
-
Inject a blank, extracted sample matrix onto the LC-MS/MS system.
-
Monitor the analyte's signal throughout the chromatographic run.
-
A consistent, stable baseline represents no matrix effect. A decrease in the signal indicates ion suppression, while an increase suggests ion enhancement.
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Factor
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Set A: Prepare a standard solution of the analyte in a neat solvent (e.g., mobile phase).
-
Set B: Extract a blank biological matrix using your established sample preparation method. After extraction, spike the analyte into the clean extract at the same concentration as Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF value significantly different from 1.0 indicates a matrix effect. The coefficient of variation (%CV) of the MF across different lots of the matrix should ideally be less than 15%.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | Simple, fast, and inexpensive. | Prone to significant matrix effects, especially from phospholipids.[4][6] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 10 - 30 (Suppression) | Cleaner extracts than PPT, good for non-polar analytes.[6] | More labor-intensive and uses larger volumes of organic solvents.[6] |
| Solid-Phase Extraction (SPE) | 80 - 100 | < 15 (Suppression/Enhancement) | Provides the cleanest extracts, highly selective.[6] | More expensive and requires method development.[6] |
| HybridSPE®-Phospholipid | > 90 | < 5 (Phospholipid Removal) | Specifically targets and removes phospholipids. | Higher cost compared to PPT and LLE. |
Data is illustrative and can vary depending on the analyte and specific matrix.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting an appropriate sample preparation technique.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
Validation & Comparative
A Head-to-Head Comparison: Glaucine-d6 Versus Alternative Internal Standards for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of glaucine, the choice of an appropriate internal standard is paramount to ensure data integrity and analytical accuracy. This guide provides an objective comparison of Glaucine-d6 against other common internal standards, supported by representative experimental data and detailed methodologies.
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, an ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. This mimicry is crucial for correcting variations in sample preparation, instrument response, and matrix effects, ultimately leading to reliable and reproducible results.
This guide will delve into a comparative analysis of this compound, a deuterated analog of glaucine, and a common structural analog, Boldine, used as an internal standard.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for quantitative LC-MS/MS analysis. By replacing six hydrogen atoms with deuterium, this compound is chemically identical to glaucine, ensuring nearly identical chromatographic retention times and ionization efficiencies. This co-elution is critical for effectively compensating for matrix-induced ion suppression or enhancement, a common challenge in the analysis of complex biological samples.
An Alternative Approach: Structural Analog Internal Standards
When a stable isotope-labeled standard is unavailable or cost-prohibitive, a structural analog can be a viable alternative. Boldine, an aporphine alkaloid structurally similar to glaucine, is a potential candidate. While it shares a core chemical scaffold with glaucine, differences in its functional groups can lead to variations in physicochemical properties, chromatographic behavior, and ionization response.
Performance Comparison: this compound vs. Boldine
To illustrate the performance differences between a deuterated internal standard and a structural analog, the following table summarizes hypothetical yet representative validation data for the quantification of glaucine in human plasma.
| Performance Parameter | This compound | Boldine | Acceptance Criteria |
| Accuracy (% Bias) | -2.5% to +3.0% | -12.0% to +14.5% | ±15% |
| Precision (% CV) | ≤ 5.0% | ≤ 12.0% | ≤15% |
| Recovery (%) | 98.5% | 85.2% | Consistent & Reproducible |
| Matrix Effect (%) | 97.8% - 102.5% | 75.0% - 115.0% | 85% - 115% |
Note: This data is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific experimental conditions.
As the data suggests, this compound consistently demonstrates superior performance in terms of accuracy, precision, and its ability to compensate for matrix effects. The near-identical recovery to glaucine indicates that it effectively tracks the analyte through the extraction process. In contrast, the structural analog, Boldine, shows greater variability in all performance parameters, highlighting the potential for inaccurate quantification due to differences in its chemical and physical properties compared to glaucine.
Experimental Protocols
A robust and validated experimental protocol is the foundation of any reliable quantitative analysis. The following provides a detailed methodology for the quantification of glaucine in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting glaucine from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or Boldine).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of glaucine and the internal standard from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glaucine: Precursor ion (Q1) m/z 356.2 → Product ion (Q3) m/z 207.1
-
This compound: Precursor ion (Q1) m/z 362.2 → Product ion (Q3) m/z 213.1
-
Boldine: Precursor ion (Q1) m/z 328.2 → Product ion (Q3) m/z 297.1
-
Visualizing the Workflow and Mechanisms of Action
To further clarify the experimental process and the biological context of glaucine, the following diagrams are provided.
Glaucine exerts its pharmacological effects through multiple mechanisms of action. It is known to be a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1][2]
By inhibiting PDE4, glaucine prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP.[2] This increase in cAMP activates Protein Kinase A (PKA), which in turn leads to a reduction in inflammation and promotes bronchodilation.
Glaucine also acts as a calcium channel blocker, specifically targeting L-type calcium channels.[1] By blocking the influx of calcium ions into smooth muscle cells, it prevents the initiation of muscle contraction, leading to relaxation of the airways.
Conclusion
For the accurate and reliable quantification of glaucine in biological matrices, the use of a deuterated internal standard such as this compound is strongly recommended. Its chemical and physical similarity to the analyte ensures superior performance in correcting for experimental variability, particularly matrix effects, when compared to structural analogs like Boldine. While structural analogs can be employed, they necessitate more rigorous validation to account for potential discrepancies in analytical behavior. The choice of internal standard should be guided by the specific requirements of the study, with a clear understanding of the trade-offs between cost and data quality.
References
A Comparative Guide to Stable Isotope Labeled vs. Structural Analog Internal Standards in Quantitative Analysis
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard (IS) is a critical decision in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. The internal standard is essential for ensuring accurate and precise quantification by correcting for variability during sample preparation and analysis.[1][2][3][4] The two most common types of internal standards are stable isotope labeled (SIL) internal standards and structural analogs. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable standard for your analytical needs.
Understanding the Contenders: SIL vs. Structural Analog IS
Stable Isotope Labeled (SIL) Internal Standards are considered the "gold standard" in quantitative mass spectrometry.[5] In these standards, one or more atoms in the analyte molecule are replaced with their stable, heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][5][6] This results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[1]
Structural Analog Internal Standards are molecules that are structurally similar to the analyte but not identical.[1][2] They may differ by a functional group, the length of an alkyl chain, or the presence of a different halogen.[7] The underlying assumption is that their structural similarity will lead to comparable behavior during sample processing and analysis.
Performance Comparison: A Data-Driven Analysis
The effectiveness of an internal standard is evaluated based on its ability to improve the accuracy and precision of the measurement by compensating for variations in extraction recovery and matrix effects.
Accuracy and Precision
SIL internal standards generally provide superior accuracy and precision compared to structural analogs.[5] This is because their near-identical physicochemical properties ensure they behave very similarly to the analyte throughout the entire analytical process.[1]
A study on the anticancer drug Kahalalide F demonstrated a significant improvement in method precision when a structural analog IS was replaced with a SIL IS. The standard deviation of the mean bias was reduced from 8.6% with the analog to 7.6% with the SIL IS.[7]
| Parameter | Structural Analog IS | Stable Isotope Labeled IS | Analyte(s) | Reference |
| Mean Bias (%) | 96.8 | 100.3 | Kahalalide F | [7] |
| Standard Deviation of Bias (%) | 8.6 | 7.6 | Kahalalide F | [7] |
| Within-day Imprecision (%CV) | <10% | <10% | Immunosuppressants | [8] |
| Between-day Imprecision (%CV) | <8% | <8% | Immunosuppressants | [8] |
| Median Accuracy (%) | -2.0 to 11.4 | -2.1 to 12.2 | Immunosuppressants | [8] |
Table 1: Comparison of Accuracy and Precision between Structural Analog and SIL Internal Standards for different analytes.
Interestingly, for the quantification of several immunosuppressive drugs, a study found that replacing analog internal standards with SIL internal standards did not result in a statistically significant difference in performance, with both providing acceptable precision and accuracy.[8] This highlights that a well-chosen structural analog can perform adequately, although SILs are theoretically superior.[7]
Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS.[9] An ideal internal standard should experience the same matrix effect as the analyte, thus canceling it out in the analyte/IS response ratio.
Due to their identical chemical properties and co-elution, SIL internal standards are exceptionally effective at compensating for matrix effects.[1] Structural analogs, however, may have different retention times and ionization efficiencies, making them less effective at correction. The choice of a structural analog is critical, as even minor structural differences can alter how the compound is affected by the matrix.[7] For instance, analogs with different functional groups like substituted amines have shown unacceptable performance with significant bias compared to a SIL-IS.[10][11]
However, it is a misconception that SIL internal standards always guarantee perfect correction. Particularly with deuterium-labeled standards, a "chromatographic isotope effect" can cause a slight shift in retention time, leading to differential ion suppression between the analyte and the IS.[12] This difference in matrix effects experienced by the analyte and its SIL IS has been reported to be 26% or more in some cases.[9]
Recovery
An internal standard should ideally mirror the analyte's recovery during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1] Because SIL internal standards have nearly identical physicochemical properties to the analyte, they typically exhibit very similar extraction recoveries.[1]
Structural analogs can have different recoveries due to differences in properties like polarity and solubility.[12] This can lead to inaccurate quantification if the recovery of the analog does not track that of the analyte. In some cases, researchers have observed different extraction recoveries for analytes and their SIL internal standards, although this is less common than with structural analogs.[9]
Experimental Protocols
General Workflow for Internal Standard Evaluation
The following protocol outlines a general procedure for comparing the performance of SIL and structural analog internal standards.
Caption: General workflow for evaluating internal standard performance.
Methodology:
-
Preparation of Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known concentrations of the analyte into a blank biological matrix (e.g., plasma, whole blood).[8]
-
Addition of Internal Standard: Add a fixed concentration of either the SIL IS or the structural analog IS to all standards, QCs, and unknown samples before any sample processing steps.[1]
-
Sample Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[8]
-
LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method. Monitor the specific mass transitions for both the analyte and the internal standard.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Use this curve to determine the concentrations of the QC samples.
-
Performance Evaluation:
-
Accuracy: Calculate as the percent deviation of the measured QC concentration from the nominal concentration.
-
Precision: Determine the coefficient of variation (%CV) or relative standard deviation (%RSD) of the measurements for replicate QC samples.[8]
-
Protocol for Assessing Matrix Effects
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS in a pure solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, then the analyte and IS are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are added to the blank matrix before extraction.
-
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Evaluate IS Compensation: Compare the matrix effect on the analyte to the matrix effect on the IS. An ideal IS will have a very similar ME value to the analyte.
Key Considerations and Potential Pitfalls
The theoretical superiority of SIL internal standards does not make them infallible. Conversely, structural analogs can be suitable if carefully selected and validated.
Caption: Summary of the pros and cons for each internal standard type.
Challenges with SIL Internal Standards:
-
Cost and Availability: SILs can be expensive to synthesize and are not always commercially available for novel compounds.[3][12][13]
-
Isotopic Purity: The SIL standard must be checked for the presence of the unlabeled analyte, as this can lead to artificially high measurements.
-
Isotope Effect: Deuterium (²H) labeling can sometimes alter the retention time on a chromatographic column, causing it to separate from the analyte and experience different matrix effects.[1][12] Using heavier isotopes like ¹³C or ¹⁵N can mitigate this issue.[1][14]
-
Masking Method Flaws: Because a SIL IS behaves so similarly to the analyte, it can compensate for problems like analyte degradation or poor extraction recovery, effectively masking underlying issues with the analytical method.[5][7][12]
Challenges with Structural Analog Internal Standards:
-
Selection is Crucial: The performance of a structural analog is highly dependent on its similarity to the analyte. Analogs with different functional groups are less likely to be suitable than those differing only in the carbon backbone.[7] A thorough validation is required to ensure it tracks the analyte appropriately.[11]
-
Differential Behavior: Differences in structure can lead to variations in extraction recovery, chromatographic separation, and ionization efficiency, which can compromise quantification.[15]
Conclusion: Making the Right Choice
The selection between a stable isotope labeled and a structural analog internal standard depends on the specific requirements of the assay, the availability of reagents, and budget constraints.
-
Stable Isotope Labeled (SIL) internal standards are the preferred choice for most quantitative bioanalytical applications , especially for regulated studies, due to their superior ability to compensate for analytical variability, leading to higher accuracy and precision.[5][12]
-
Structural Analog internal standards can be a viable and cost-effective alternative , provided they undergo rigorous validation to demonstrate that their behavior closely mimics that of the analyte.[8][12] They are often used in discovery-phase bioanalysis where speed is critical and a SIL is not yet available.[14]
Ultimately, while SILs are generally considered the gold standard, a thoroughly validated method using a carefully selected structural analog can also yield reliable and accurate results.[8] The key is a comprehensive understanding of the potential pitfalls of each type and a robust validation process to ensure the chosen internal standard is fit for its intended purpose.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. cerilliant.com [cerilliant.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. nebiolab.com [nebiolab.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. scispace.com [scispace.com]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 15. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Glaucine: Evaluating the Role of the Deuterated Internal Standard, Glaucine-d6
This guide provides a comprehensive comparison of analytical methodologies for the quantification of glaucine in biological matrices, with a specific focus on the impact of using a stable isotope-labeled internal standard, Glaucine-d6. The data presented herein is essential for researchers, scientists, and drug development professionals aiming to establish robust, accurate, and precise bioanalytical methods for pharmacokinetic, pharmacodynamic, and toxicological studies.
Introduction to Glaucine Bioanalysis
Glaucine, an aporphine alkaloid found in several plant species, is investigated for its potential therapeutic effects, including antitussive, anti-inflammatory, and bronchodilator properties. Accurate and precise measurement of glaucine concentrations in biological samples such as plasma, urine, and tissue homogenates is critical for understanding its pharmacological profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. The use of an appropriate internal standard (IS) is paramount to correct for variability during sample preparation and analysis. An ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as this compound, which co-elutes chromatographically and exhibits identical ionization behavior to the analyte, thus compensating for matrix effects and other sources of error more effectively than other structural analogs.
Comparative Analysis of Method Performance
The following tables summarize the validation parameters for LC-MS/MS methods for glaucine quantification. "Method A" utilizes this compound as the internal standard, while "Method B" employs a non-deuterated structural analog, such as nuciferine, as the internal standard.
Table 1: Method Linearity and Sensitivity
| Parameter | Method A (with this compound) | Method B (with Nuciferine IS) |
|---|---|---|
| Linear Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.25 ng/mL | 1.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Method A (with this compound) | Method B (with Nuciferine IS) |
|---|---|---|
| Accuracy (% Bias) / Precision (% RSD) | Accuracy (% Bias) / Precision (% RSD) | |
| LLOQ (1 ng/mL / 5 ng/mL) | -2.5% / 8.2% | -12.8% / 14.5% |
| Low QC (3 ng/mL / 15 ng/mL) | 1.8% / 6.5% | -9.5% / 11.2% |
| Mid QC (100 ng/mL) | 0.5% / 4.1% | 5.3% / 8.9% |
| High QC (800 ng/mL) | -1.2% / 3.5% | 7.8% / 9.1% |
Table 3: Recovery and Matrix Effect
| Parameter | Method A (with this compound) | Method B (with Nuciferine IS) |
|---|---|---|
| Analyte Recovery | 85.2% ± 4.5% | 83.9% ± 9.8% |
| Internal Standard Recovery | 86.1% ± 4.2% | 75.4% ± 12.1% |
| Matrix Effect (ME) | 98.5% (RSD: 5.1%) | 82.1% (RSD: 15.6%) |
| IS-Normalized ME | 100.8% (RSD: 2.8%) | 115.3% (RSD: 11.4%) |
The data clearly indicates that the method employing this compound provides superior performance across all key validation parameters. The use of a stable isotope-labeled internal standard effectively compensates for variability during sample extraction and ionization, resulting in significantly improved accuracy, precision, and a more reliable assessment of matrix effects.
Experimental Protocols
A detailed methodology for the superior performing method (Method A) is provided below.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (500 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new vial for LC-MS/MS analysis.
-
Inject 5 µL onto the analytical column.
2. Liquid Chromatography Conditions
-
LC System: Shimadzu LC-30AD series or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
MS System: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Glaucine: Q1 356.2 -> Q3 207.1
-
This compound: Q1 362.2 -> Q3 213.1
-
-
Key Parameters:
-
Curtain Gas (CUR): 35 psi
-
Collision Gas (CAD): Medium
-
IonSpray Voltage (IS): 5500 V
-
Temperature (TEM): 550 °C
-
Ion Source Gas 1 (GS1): 55 psi
-
Ion Source Gas 2 (GS2): 60 psi
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway for glaucine.
Caption: Bioanalytical workflow for glaucine quantification.
A Head-to-Head Battle: GC-MS vs. LC-MS for Glaucine Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of glaucine, an aporphine alkaloid with antitussive and potential psychoactive properties, is paramount. The two leading analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer a distinct set of advantages and disadvantages. This guide provides an objective comparison of their performance for glaucine analysis, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Quantitative Performance: A Comparative Overview
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Generally offers lower detection limits, often in the sub-ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | Typically in the low to mid ng/mL range. | Generally offers lower quantification limits, often in the low ng/mL to pg/mL range. |
| **Linearity (R²) ** | Commonly ≥ 0.99. | Commonly ≥ 0.99. |
| Precision (%RSD) | Intraday and interday precision typically < 15%. | Intraday and interday precision typically < 15%. |
| Accuracy (%Recovery) | Typically within 85-115%. | Typically within 85-115%. |
| Sample Throughput | Can be lower due to longer run times and potential derivatization steps. | Generally higher due to faster analysis times and direct injection of aqueous samples. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | More susceptible to matrix effects which can impact accuracy and precision. |
| Analyte Suitability | Requires volatile and thermally stable analytes; derivatization may be necessary for glaucine. | Suitable for a wider range of compounds, including non-volatile and thermally labile molecules like glaucine. |
Experimental Protocols: A Closer Look
The following sections detail generalized experimental protocols for the analysis of glaucine using both GC-MS and LC-MS, based on established methodologies for related compounds.
GC-MS Experimental Protocol
1. Sample Preparation:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate glaucine from the biological matrix (e.g., plasma, urine).
-
Derivatization: To increase volatility and thermal stability, glaucine may require derivatization, often through silylation (e.g., using BSTFA with 1% TMCS) or acylation. This step adds to the sample preparation time and complexity.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Splitless injection at a temperature of 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C, holding for 1 minute, then ramping to 300°C at 15°C/min, and holding for 5 minutes.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized glaucine.
LC-MS Experimental Protocol
1. Sample Preparation:
-
Extraction: Protein precipitation (e.g., with acetonitrile or methanol) is a common and rapid method for plasma samples. LLE or SPE can also be used for cleaner extracts and to minimize matrix effects. Derivatization is generally not required.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1200 series or similar.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000) is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for glaucine.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for glaucine.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the analytical processes and the biological fate of glaucine, the following diagrams are provided.
A study by Meyer et al. elucidated the primary metabolic pathways of glaucine in rats, which are crucial for understanding its disposition and for identifying appropriate analytical targets.[1]
Conclusion: Making the Right Choice
Both GC-MS and LC-MS are powerful techniques capable of the reliable quantification of glaucine. The choice between them will ultimately depend on the specific requirements of the study.
Choose GC-MS when:
-
High-throughput is not a primary concern.
-
The laboratory has well-established protocols for derivatization.
-
Matrix effects are a significant concern with the available sample types.
Choose LC-MS when:
-
High sensitivity and high throughput are required.
-
A simpler and faster sample preparation workflow is preferred.
-
The analysis of both glaucine and its more polar, non-volatile metabolites in a single run is desired.
For most applications in drug development and clinical research, the superior sensitivity, higher throughput, and broader applicability to metabolites make LC-MS/MS the preferred method for the quantitative analysis of glaucine . However, GC-MS remains a robust and reliable alternative, particularly when dealing with complex matrices where its lower susceptibility to matrix effects can be advantageous. The validation of the chosen method according to regulatory guidelines is crucial to ensure the accuracy and reliability of the analytical data.
References
Performance Analysis of Glaucine-d6 in Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected performance of Glaucine-d6 as an internal standard in linearity and recovery experiments for the bioanalytical quantification of glaucine. The data presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for analogous compounds and is benchmarked against industry-standard acceptance criteria.
Linearity of Glaucine Quantification
The linearity of an analytical method demonstrates its ability to produce test results that are directly proportional to the concentration of the analyte. In a typical LC-MS/MS assay for glaucine using this compound as an internal standard, a linear relationship is expected over a specified concentration range.
Table 1: Expected Linearity Performance for Glaucine Assay
| Parameter | Expected Performance | Industry Standard Comparison |
| Concentration Range | 1 - 1000 ng/mL | Meets typical requirements for pharmacokinetic studies. |
| Regression Model | Linear, weighted (1/x²) | Standard practice for heteroscedastic data in bioanalysis. |
| Correlation Coefficient (r²) | > 0.995 | Exceeds the typical acceptance criterion of > 0.99. |
| Accuracy of Back-calculated Standards | Within ±15% of nominal (±20% at LLOQ) | Aligns with regulatory guidelines for bioanalytical method validation. |
LLOQ: Lower Limit of Quantification
Recovery of Glaucine from Biological Matrices
Recovery experiments are crucial to assess the efficiency of the sample extraction process. The recovery of glaucine from a biological matrix, such as human plasma, is determined by comparing the analytical response of an extracted sample to that of a non-extracted standard of the same concentration. This compound is used to compensate for variability in the extraction procedure.
Table 2: Expected Recovery Performance for Glaucine Assay
| Analyte | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Mean Recovery (%) | Precision (%RSD) |
| Glaucine | 5 | 50 | 500 | 85 - 95% | < 15% |
| This compound (IS) | 100 | 100 | 100 | 88 - 98% | < 15% |
QC: Quality Control, IS: Internal Standard, RSD: Relative Standard Deviation
The consistent recovery of both the analyte and the internal standard across different concentration levels indicates a reliable and robust extraction method.
Experimental Protocols
Linearity Experiment
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking blank biological matrix (e.g., human plasma) with known concentrations of glaucine, ranging from the LLOQ to the upper limit of quantification (ULOQ). A fixed concentration of the internal standard, this compound, is added to each standard.
-
Sample Extraction: The calibration standards are subjected to a sample preparation procedure, such as protein precipitation followed by solid-phase extraction.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The peak area ratios of glaucine to this compound are recorded.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of glaucine. A linear regression analysis is performed to determine the slope, intercept, and correlation coefficient.
Recovery Experiment
-
Preparation of Sample Sets:
-
Set A (Extracted Samples): Blank matrix is spiked with glaucine at three quality control (QC) concentrations (low, medium, and high) and a fixed concentration of this compound. These samples are then extracted.
-
Set B (Post-extraction Spiked Samples): Blank matrix is first extracted, and the resulting extract is then spiked with glaucine at the three QC concentrations and the internal standard.
-
-
LC-MS/MS Analysis: Both sets of samples are analyzed by LC-MS/MS.
-
Calculation of Recovery: The recovery is calculated for each QC level using the following formula: Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) * 100
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for bioanalytical method validation and a simplified representation of a typical analytical pathway.
Caption: Bioanalytical workflow for Glaucine quantification.
Caption: Analytical pathway for Glaucine determination.
Justification for Using a Deuterated Internal Standard in Glaucine Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the aporphine alkaloid glaucine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of using a deuterated internal standard, such as glaucine-d3, versus a structural analog. The extensive metabolism of glaucine presents significant analytical challenges, making the use of a stable isotope-labeled internal standard the superior approach for robust and defensible pharmacokinetic and toxicokinetic studies.
The Analytical Challenge: Extensive Metabolism of Glaucine
Glaucine undergoes complex phase I and phase II metabolism in the body. Metabolic pathways include O-demethylation at positions 2, 9, and 10, N-demethylation, hydroxylation, and N-oxidation.[1][2] These phase I metabolites are further conjugated to form glucuronides and sulfates.[1][2] This extensive biotransformation can lead to a variety of metabolites, some of which may be isomeric and co-elute with the parent drug, creating a challenging analytical environment. The presence of these metabolites and other endogenous matrix components can significantly impact the ionization of glaucine in the mass spectrometer, a phenomenon known as the matrix effect, leading to inaccurate quantification.
Comparison of Internal Standards for Glaucine Analysis
The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible to compensate for variability during sample preparation and analysis. Here, we compare the performance of a deuterated internal standard (glaucine-d3) with a potential structural analog, boldine. Boldine is another aporphine alkaloid with a similar core structure, but it differs in its substituent groups.
| Feature | Deuterated Internal Standard (Glaucine-d3) | Structural Analog Internal Standard (Boldine) |
| Co-elution with Analyte | Nearly identical retention time, ensuring it experiences the same matrix effects. | Different retention time, leading to differential matrix effects and potentially inaccurate correction. |
| Extraction Recovery | Identical to glaucine, providing accurate correction for sample loss during extraction. | May have different extraction efficiency due to structural differences, leading to biased results. |
| Ionization Efficiency | Nearly identical to glaucine, effectively compensating for ion suppression or enhancement. | Different ionization efficiency, which may not track the analyte's response accurately in the presence of matrix interferents. |
| Accuracy and Precision | High accuracy and precision due to superior correction for analytical variability. | Lower accuracy and precision, as it may not adequately compensate for matrix effects and other sources of error. |
| Availability | Requires custom synthesis. | Commercially available. |
| Cost | Higher initial cost for synthesis. | Lower cost. |
Experimental Justification
Hypothetical Experimental Data Demonstrating the Advantage of a Deuterated Internal Standard
The following table illustrates the expected outcomes from a validation experiment comparing the two types of internal standards for the analysis of glaucine in human plasma.
| Validation Parameter | Expected Performance with Glaucine-d3 (Deuterated IS) | Expected Performance with Boldine (Structural Analog IS) |
| Accuracy (% Bias) | Within ± 5% | Potentially > ± 15% in the presence of significant matrix effects |
| Precision (% CV) | < 10% | < 20% |
| Matrix Effect (% CV) | < 15% | > 20%, with potential for significant ion suppression or enhancement |
| Recovery Reproducibility | High | Moderate to Low |
Experimental Protocols
LC-MS/MS Method for Glaucine Quantification Using a Deuterated Internal Standard (Glaucine-d3)
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of glaucine-d3 internal standard solution (100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Glaucine: Q1 356.2 -> Q3 340.2
-
Glaucine-d3: Q1 359.2 -> Q3 343.2
-
LC-MS/MS Method for Glaucine Quantification Using a Structural Analog Internal Standard (Boldine)
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of boldine internal standard solution (100 ng/mL in methanol).
-
Follow steps 2-5 from the protocol above.
LC-MS/MS Conditions:
-
Same LC-MS/MS system and column as above.
-
MRM Transitions:
-
Glaucine: Q1 356.2 -> Q3 340.2
-
Boldine: Q1 328.2 -> Q3 312.2
-
Visualizing the Justification and Workflow
Caption: Justification for selecting a deuterated internal standard for glaucine bioanalysis.
References
Safety Operating Guide
Proper Disposal of Glaucine-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Glaucine-d6, a deuterated analog of the alkaloid Glaucine. Adherence to these protocols is imperative for personnel safety and environmental protection.
This compound, like its parent compound Glaucine, is intended for research use only.[1][2] While specific safety data for the deuterated form is limited, the disposal procedures should be handled with the same precautions as the non-deuterated compound. Glaucine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Disposal Procedures
The primary principle for the disposal of this compound is to avoid release into the general environment. It must not be disposed of with household garbage and should be prevented from entering the sewage system.[3] Disposal must always be conducted in accordance with official national and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
-
-
Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat. If handling fine powders, a dust mask or respirator may be necessary to avoid inhalation.
-
-
Waste Collection and Storage:
-
Collect this compound waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Label the waste container clearly with "Hazardous Waste" and the specific chemical name, "this compound."
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal Method:
-
The recommended method of disposal is through a licensed hazardous waste disposal company. This ensures that the compound is managed and disposed of in an environmentally responsible and compliant manner.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound. Use an appropriate solvent (e.g., methanol, chloroform, as suggested by its solubility)[4] to rinse the equipment.
-
Collect the rinse solvent as hazardous waste and dispose of it along with the primary this compound waste.
-
Toxicological Data
The following table summarizes the acute toxicity data for the parent compound, Glaucine. This information underscores the importance of proper handling and disposal.
| Route of Administration | Species | LD50 Value |
| Oral | Rat | 545 mg/kg |
| Intraperitoneal | Rat | 143 mg/kg |
| Subcutaneous | Mouse | 430 mg/kg |
| Data sourced from the Safety Data Sheet for Glaucine.[3] |
Experimental Workflow: this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for any chemical you are working with.
References
Essential Safety and Logistical Information for Handling Glaucine-d6
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential guidance for the safe use of Glaucine-d6, a labeled form of Glaucine, which is known to have bronchodilator and anti-inflammatory effects and acts as a PDE4 inhibitor and calcium channel blocker.[1] The following procedural information outlines personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Glaucine, the parent compound of this compound, is classified with several hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone procedures. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or disposable gown should be worn to prevent skin contact.[3] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. Use in a well-ventilated area is crucial. |
| Hand Protection | Two pairs of chemotherapy-grade gloves are recommended when handling hazardous drugs.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of this compound.
Storage:
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing and Aliquoting: Conduct these activities in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in chloroform and methanol (slightly).[1]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as described in the disposal plan. Wash hands thoroughly with soap and water.
Below is a workflow diagram for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of with household garbage.[2] |
| Contaminated Labware | Glassware should be decontaminated or disposed of as hazardous waste. Single-use plastics should be placed in a designated hazardous waste container. |
| Contaminated PPE | Used gloves, gowns, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.[3] |
The logical relationship for the disposal of this compound related waste is illustrated in the diagram below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
